Jak2-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-1-[6-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N7O/c1-18(2)33-17-22(15-28-33)25-19(3)14-27-26(30-25)29-23-9-8-21-16-32(12-10-20(21)13-23)24(34)7-6-11-31(4)5/h6-9,13-15,17-18H,10-12,16H2,1-5H3,(H,27,29,30)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURRDPSGERGIIM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC4=C(CN(CC4)C(=O)C=CCN(C)C)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC4=C(CN(CC4)C(=O)/C=C/CN(C)C)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Jak2-IN-7: A Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Jak2-IN-7, a potent and selective inhibitor of Janus kinase 2 (JAK2). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development seeking an in-depth understanding of this novel therapeutic agent.
Introduction to Jak2 and its Role in Disease
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] These signaling pathways are essential for a multitude of cellular processes, including hematopoiesis, immune regulation, cell proliferation, and differentiation.[2] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade initiated by the binding of ligands to their cognate receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and regulate the transcription of target genes.[1]
Dysregulation of the JAK2 signaling pathway, often driven by mutations such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2] This has established JAK2 as a key therapeutic target for the development of small molecule inhibitors.
Discovery of this compound (Compound 13ac)
This compound, also referred to as compound 13ac in the primary literature, was identified as a highly potent and selective inhibitor of JAK2. Its discovery was the result of a focused drug discovery program aimed at identifying novel chemical scaffolds with improved potency and selectivity profiles against JAK2.
Biological Activity and Selectivity
This compound demonstrates potent inhibitory activity against the JAK2 enzyme and cellular models driven by JAK2 mutations. The inhibitor exhibits significant selectivity for JAK2 over other members of the JAK family, a crucial attribute for minimizing off-target effects and improving the therapeutic window.
| Target | IC50 (nM) |
| JAK2 | 3 |
| SET-2 (JAK2 V617F) | 11.7 |
| Ba/F3 (JAK2 V617F) | 41 |
| JAK1 | >42 |
| JAK3 | >42 |
| FLT3 | >42 |
| Table 1: In vitro inhibitory activity and selectivity of this compound. |
Cellular Effects
In cellular assays, this compound effectively inhibits the phosphorylation of JAK2 and its downstream substrate STAT5 in a dose-dependent manner. Furthermore, treatment with this compound leads to cell cycle arrest in the G0/G1 phase and induces apoptosis in cancer cell lines harboring the JAK2 V617F mutation.
| Cell Line | Effect | Concentration Range |
| SET-2, Ba/F3-JAK2V617F | Inhibition of JAK2 and STAT5 phosphorylation | 0-1000 nM |
| SET-2 | Cell cycle arrest (G0/G1 phase) | 10-160 nM |
| SET-2 | Induction of apoptosis | 0.05-1.6 µM |
| Table 2: Cellular effects of this compound. |
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in preclinical models. In a SET-2 xenograft model, oral administration of this compound resulted in significant tumor growth inhibition. Moreover, in a Ba/F3-JAK2V617F allograft model, the compound effectively ameliorated disease symptoms, including a reduction in spleen weight, outperforming the established JAK inhibitor Ruxolitinib.
| Model | Dosage | Administration | Effect |
| SET-2 xenograft | 15-60 mg/kg | p.o. daily for 16 days | 82.3% tumor growth inhibition |
| Ba/F3-JAK2V617F allograft | 30-60 mg/kg | p.o. q.d. for 16 days | 77.1% normalization of spleen weight |
| Table 3: In vivo anti-tumor efficacy of this compound. |
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. The following is a generalized workflow representing a potential synthetic route based on common strategies for synthesizing pyrazolopyrimidine-based kinase inhibitors. The specific reagents and conditions would be detailed in the primary publication.
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of scientific findings. The following outlines the general methodologies that would be employed to evaluate a novel kinase inhibitor like this compound.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound against JAK family kinases.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This involves incubating the recombinant kinase, a substrate peptide, ATP, and varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured by detecting the FRET signal, from which the IC50 value can be calculated.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the growth of cancer cell lines.
Methodology: Cell lines (e.g., SET-2, Ba/F3-JAK2V617F) are seeded in 96-well plates and treated with a range of concentrations of this compound. After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
Western Blotting
Objective: To determine the effect of this compound on the phosphorylation of JAK2 and downstream signaling proteins.
Methodology: Cells are treated with this compound for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of JAK2 and STAT5.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Methodology: Cells are treated with the inhibitor, harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay
Objective: To determine if this compound induces programmed cell death.
Methodology: Apoptosis can be measured by flow cytometry using an Annexin V/Propidium Iodide staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide stains necrotic cells.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the canonical JAK/STAT signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.
Conclusion
This compound is a promising novel inhibitor of JAK2 with potent and selective activity. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its demonstrated in vivo efficacy, highlights its potential as a therapeutic agent for the treatment of myeloproliferative neoplasms and other diseases driven by aberrant JAK2 signaling. Further preclinical and clinical development will be crucial to fully elucidate its therapeutic utility.
References
- 1. Discovery and biological evaluation of a novel and highly potent JAK2 inhibitor for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Jak2-IN-7 in the JAK-STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and mechanism of action of Jak2-IN-7, a potent and selective inhibitor of Janus kinase 2 (JAK2), within the context of the JAK-STAT signaling pathway. This document provides a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for its characterization, and a comparative analysis of its potency.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, hormones, and growth factors. This pathway plays a pivotal role in regulating fundamental cellular processes including proliferation, differentiation, survival, and immune responses. The JAK family of non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and TYK2. Dysregulation of the JAK-STAT pathway, particularly through gain-of-function mutations in JAK2, is a hallmark of various myeloproliferative neoplasms (MPNs), such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). The most prevalent of these mutations is the JAK2 V617F substitution, which leads to constitutive activation of the kinase and uncontrolled cell growth.
This compound: A Selective JAK2 Inhibitor
This compound is a small molecule inhibitor designed to target the ATP-binding site within the kinase domain (JH1) of the JAK2 protein. By competing with ATP, this compound effectively blocks the autophosphorylation of JAK2 and the subsequent phosphorylation of its downstream targets, most notably the STAT proteins. This inhibition of JAK2 activity leads to the suppression of the entire signaling cascade, thereby impeding the proliferation and survival of cells that are dependent on this pathway.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound and provide a comparison with other notable JAK2 inhibitors.
| Target | IC50 (nM) | Reference |
| JAK2 | 3 | [1] |
Table 1: Biochemical potency of this compound against its primary target.
| Cell Line | Description | IC50 (nM) | Reference |
| SET-2 | Human megakaryoblastic leukemia, JAK2 V617F | 11.7 | [1] |
| Ba/F3-JAK2V617F | Murine pro-B cells expressing human JAK2 V617F | 41 | [1] |
Table 2: Cellular potency of this compound in cell lines harboring the JAK2 V617F mutation.
| Kinase | This compound Selectivity (Fold vs JAK2) | Reference |
| JAK1 | >14 | [1] |
| JAK3 | >14 | [1] |
| FLT3 | >14 | [1] |
Table 3: Kinase selectivity profile of this compound.
Mechanism of Action of this compound in the JAK-STAT Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the apposition of receptor-associated JAKs. This proximity facilitates the trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and binding to specific DNA sequences to regulate gene transcription.
This compound, as an ATP-competitive inhibitor, directly interferes with the catalytic activity of JAK2. This prevents the initial autophosphorylation of JAK2 and all subsequent downstream phosphorylation events. The inhibition of STAT phosphorylation is a key indicator of the cellular activity of this compound.
Figure 1. The JAK-STAT signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro JAK2 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
JAK2-specific substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)
-
This compound (dissolved in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well or 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the JAK2 enzyme to each well and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The ATP concentration should be at or near the Km for JAK2 to ensure accurate IC50 determination.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of product formed using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.
-
Plot the percentage of JAK2 activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Jak2-IN-7: A Comprehensive Technical Guide to Target Protein Binding Affinity and Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and cellular activity of Jak2-IN-7, a selective inhibitor of Janus kinase 2 (JAK2). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to JAK2 and the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] These kinases play a pivotal role in hematopoiesis, immune regulation, and cellular proliferation. The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate gene transcription.[2]
Dysregulation of the JAK-STAT pathway, particularly through gain-of-function mutations in JAK2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[3][4] This has established JAK2 as a key therapeutic target for these and other related disorders.
Quantitative Binding Affinity and Selectivity of this compound
This compound demonstrates potent and selective inhibition of the JAK2 kinase. The following tables summarize the available quantitative data for its binding affinity and cellular activity.
Table 1: Biochemical Binding Affinity of this compound
| Target Kinase | IC50 (nM) | Assay Conditions | Source |
| JAK2 | 3 | Not specified | --INVALID-LINK--[5] |
| JAK2 | 42 | 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.01% bovine... | --INVALID-LINK--[6] |
| JAK2 | 1200 | Recombinant human JAK2, FITC-KGGEEEEYFELVKK substrate, 1 mM ATP, mobility shift assay | --INVALID-LINK--[6] |
| JAK1 | >42 (implied >14-fold selectivity) | Not specified | --INVALID-LINK--[5] |
| JAK3 | >42 (implied >14-fold selectivity) | Not specified | --INVALID-LINK--[5] |
| TYK2 | 200000 | Recombinant human TYK2, 5'FAM-KKSRGDYMTMQID substrate, 1 mM ATP, mobility shift assay | --INVALID-LINK--[6] |
| FLT3 | >42 (implied >14-fold selectivity) | Not specified | --INVALID-LINK--[5] |
Table 2: Cellular Activity of this compound
| Cell Line | Target Pathway | IC50 (nM) | Assay Description | Source |
| SET-2 | JAK2/STAT5 | 11.7 | Inhibition of cell proliferation | --INVALID-LINK--[5] |
| Ba/F3-JAK2V617F | JAK2/STAT5 | 41 | Inhibition of cell proliferation | --INVALID-LINK--[5] |
| CD34+ human whole blood | EPO-induced STAT5 phosphorylation | 7540 | Reduction in EPO-induced STAT5 phosphorylation after 45 min preincubation. | --INVALID-LINK--[6] |
| Human whole blood | IFNα-induced STAT3 phosphorylation | 259 | Reduction in IFNα-induced STAT3 phosphorylation after 45 min preincubation. | --INVALID-LINK--[6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize JAK2 inhibitors like this compound.
In Vitro Biochemical Kinase Inhibition Assay
This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the potency of an inhibitor against a specific kinase enzyme.
Materials:
-
Purified recombinant JAK2 enzyme
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide or a specific peptide with a tyrosine phosphorylation site)
-
Test inhibitor (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or equivalent)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase reaction buffer, the diluted this compound or DMSO (for control wells), and the purified JAK2 enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-STAT5 (pSTAT5) Inhibition Assay
This protocol outlines a method to assess the ability of an inhibitor to block cytokine-induced STAT5 phosphorylation in a cellular context using flow cytometry.
Objective: To measure the functional consequence of JAK2 inhibition on its downstream signaling in intact cells.
Materials:
-
JAK2-dependent cell line (e.g., SET-2 or Ba/F3-JAK2V617F)
-
Cell culture medium
-
Cytokine for stimulation (e.g., Erythropoietin (EPO) or IL-3)
-
Test inhibitor (this compound) dissolved in DMSO
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture the cells to the appropriate density. Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours).
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of a cytokine (e.g., EPO) for a short period (e.g., 15 minutes) to induce STAT5 phosphorylation.
-
Fixation and Permeabilization: Fix the cells with fixation buffer to preserve the phosphorylation state, followed by permeabilization with permeabilization buffer to allow antibody entry.
-
Antibody Staining: Stain the cells with a fluorochrome-conjugated anti-pSTAT5 antibody.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and measure the median fluorescence intensity (MFI) of the pSTAT5 signal.
-
Data Analysis: Normalize the MFI of the treated samples to the stimulated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of JAK2 with significant activity in cellular models driven by constitutive JAK2 signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of kinase inhibitor drug discovery and development. Further characterization of this compound, including a broad kinase selectivity panel and in vivo efficacy studies, will be crucial in fully elucidating its therapeutic potential.
References
- 1. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Jak2-IN-7: A Selective and Potent JAK2 Inhibitor
An In-Depth Technical Guide for Drug Development Professionals
This document provides a comprehensive overview of the in vitro characterization of Jak2-IN-7, a novel small-molecule inhibitor targeting the Janus kinase 2 (JAK2) enzyme. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases essential for mediating signaling from cytokine and growth factor receptors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is crucial for processes like hematopoiesis and immune response.[3][4]
Deregulated JAK2 activity, particularly due to the acquired V617F mutation, is a primary driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[5][6][7] This makes selective inhibition of JAK2 a key therapeutic strategy.[8] this compound has been developed to potently and selectively inhibit JAK2, offering a potential therapeutic agent for patients with MPN and other JAK2-dependent diseases.
This guide details the biochemical and cellular assays performed to establish the potency, selectivity, and mechanism of action of this compound.
The JAK2-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors.[3][9] This binding event induces receptor dimerization, bringing the associated JAK2 proteins into close proximity, leading to their activation through trans-phosphorylation. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][10] STATs are subsequently phosphorylated by JAK2, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[4] this compound exerts its effect by directly inhibiting the catalytic activity of JAK2.
Caption: The JAK2-STAT signaling pathway and the point of inhibition by this compound.
Biochemical Characterization: Kinase Inhibition Profile
To determine the potency and selectivity of this compound, its inhibitory activity was assessed against the enzymatic activity of purified JAK family kinases.
Data Presentation: JAK Family Kinase Inhibition
The half-maximal inhibitory concentration (IC50) values were determined for this compound against JAK1, JAK2 (wild-type and V617F mutant), JAK3, and TYK2. The results demonstrate that this compound is a highly potent inhibitor of both wild-type and V617F mutant JAK2, with significant selectivity over other JAK family members.
| Kinase Target | This compound IC50 (nM) |
| JAK1 | 385 |
| JAK2 (Wild-Type) | 3.1 |
| JAK2 (V617F Mutant) | 2.5 |
| JAK3 | 450 |
| TYK2 | 22 |
Experimental Protocol: In Vitro Kinase Assay (TR-FRET)
The inhibitory activity of this compound was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents:
-
Purified, recombinant human JAK1, JAK2 (WT and V617F), JAK3, and TYK2 enzymes.
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).
-
ATP (adenosine triphosphate).
-
TR-FRET detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
-
Procedure:
-
This compound was serially diluted in DMSO and then further diluted in assay buffer to create a 10-point dose-response curve.
-
The kinase reaction was initiated by adding the JAK enzyme to wells of a 384-well plate containing the peptide substrate and the indicated concentration of this compound.
-
The reaction was started by the addition of ATP at a concentration equivalent to the Km for each respective enzyme.
-
The reaction plate was incubated for 60 minutes at room temperature.
-
The reaction was terminated by the addition of an EDTA-containing stop buffer.
-
TR-FRET detection reagents were added, and the plate was incubated for an additional 60 minutes to allow for antibody-peptide binding.
-
The TR-FRET signal was read on a compatible plate reader.
-
-
Data Analysis:
-
The raw fluorescence data was converted to a TR-FRET ratio.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
Cellular Characterization: Pathway and Functional Inhibition
To validate the biochemical findings in a more physiologically relevant context, the activity of this compound was assessed in cell-based assays for its ability to inhibit JAK2-STAT signaling and cell proliferation.
Data Presentation: Cellular Activity
This compound potently inhibits STAT5 phosphorylation in the human erythroleukemia cell line (HEL 92.1.7), which harbors the homozygous JAK2 V617F mutation. Furthermore, it demonstrates selective anti-proliferative activity against a JAK2-dependent cell line (UKE-1) compared to a JAK2-independent cell line (A549).
| Assay Type | Cell Line | This compound IC50 / GI50 (nM) |
| pSTAT5 Inhibition | HEL 92.1.7 (JAK2 V617F) | 185 |
| Cell Proliferation | UKE-1 (JAK2 V617F) | 210 |
| Cell Proliferation | A549 (JAK2 Independent) | > 5,000 |
Experimental Protocol: Cellular pSTAT5 Inhibition Assay
This protocol details the workflow for measuring the inhibition of constitutive STAT5 phosphorylation in a JAK2 V617F-mutant cell line.
Caption: Workflow for the cellular phospho-STAT5 (pSTAT5) inhibition assay.
-
Cell Culture: HEL 92.1.7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates. Prior to treatment, cells are serum-starved for 4 hours to reduce basal signaling.
-
Compound Treatment: Cells are treated with a 10-point serial dilution of this compound or DMSO vehicle control for 2 hours.
-
Cell Lysis: After incubation, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: The level of phosphorylated STAT5 (pSTAT5) in the cell lysate is quantified using a sandwich ELISA kit. Total STAT5 levels are measured in parallel for normalization.
-
Data Analysis: The pSTAT5 signal is normalized to the total STAT5 signal. The resulting data is plotted against the inhibitor concentration, and the IC50 value is determined using a four-parameter logistic fit.
Experimental Protocol: Anti-Proliferative Assay
-
Cell Culture: UKE-1 (JAK2-dependent) and A549 (JAK2-independent) cells are maintained in their respective recommended growth media.
-
Assay Preparation: Cells are seeded at an appropriate density into 96-well, clear-bottom white plates and allowed to adhere overnight.
-
Compound Treatment: A 10-point serial dilution of this compound is added to the wells.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Cell viability is assessed by adding a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured on a plate reader. The growth inhibition (GI50) value is calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.
Conclusion
The in vitro data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of the JAK2 kinase. It effectively suppresses the catalytic activity of both wild-type and the clinically relevant V617F mutant form of JAK2 in biochemical assays.[8][11][12] This potent enzymatic inhibition translates into on-target pathway modulation in a cellular context, as evidenced by the robust inhibition of STAT5 phosphorylation in a JAK2 V617F-driven cell line.
Furthermore, this compound exhibits selective anti-proliferative effects against cancer cells whose growth is dependent on JAK2 signaling, while sparing cells that are independent of this pathway. This selectivity is a critical attribute for minimizing potential off-target effects.[13]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 5. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. A sensitive high-throughput method to detect activating mutations of Jak2 in peripheral-blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 10. biocomputix.com [biocomputix.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity of Fedratinib for JAK2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity of fedratinib, a potent and selective inhibitor of Janus kinase 2 (JAK2). Fedratinib has been approved for the treatment of myelofibrosis, a myeloproliferative neoplasm characterized by dysregulated JAK2 signaling.[1] Understanding the molecular basis of its selectivity is crucial for optimizing its therapeutic use and for the development of next-generation JAK2 inhibitors.
Introduction to JAK2 and the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine and growth factor signaling. These kinases are integral components of the JAK-STAT signaling pathway, which regulates fundamental cellular processes such as proliferation, differentiation, and apoptosis.[2]
Upon ligand binding, cytokine receptors dimerize, bringing the associated JAKs into close proximity. This facilitates their trans-autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[2][3]
Dysregulation of the JAK-STAT pathway, particularly through activating mutations in JAK2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms.[2] This constitutive activation of JAK2 leads to uncontrolled cell growth and is a key therapeutic target.
Fedratinib: A Selective JAK2 Inhibitor
Fedratinib (formerly SAR302503, TG101348) is an orally bioavailable, ATP-competitive inhibitor of JAK2.[2][4] It was specifically designed for high selectivity towards JAK2 over other members of the JAK family, a characteristic that is hypothesized to reduce off-target effects and associated toxicities, such as immunosuppression.[5][6]
Mechanism of Action and Binding Mode
Fedratinib exerts its inhibitory effect by binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[2][7] X-ray crystallography studies have revealed that fedratinib binds exclusively to the ATP pocket of the JAK2 kinase domain.[5] Its diaminopyrimidine core mimics the binding of adenine, forming crucial hydrogen bonds with the hinge region of the kinase.[5] While some studies suggest a potential interaction with the substrate-binding site in the full-length enzyme, the primary mechanism of inhibition is through competitive blockade of the ATP-binding site.[5][8]
Quantitative Analysis of Fedratinib's Selectivity
The selectivity of fedratinib has been extensively characterized through biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity against various kinases.
Biochemical Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below demonstrates fedratinib's high potency against JAK2 and its selectivity over other kinases in enzymatic assays.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 | Reference |
| JAK2 | 3 | 1 | [4][5][6][9][10] |
| JAK1 | ~105 | ~35 | [4][6][9] |
| TYK2 | ~405 | ~135 | [4][6][9] |
| JAK3 | >1000 | >334 | [4][6][9] |
| FLT3 | 15 | 5 | [4][5][6][9][10] |
| RET | 48 | 16 | |
| BRD4 | ~164 | ~55 | [4][5] |
Table 1: Biochemical IC50 values of fedratinib against a panel of kinases. The data highlights the potent and selective inhibition of JAK2.
Cellular Activity Profile
Cell-based assays provide a more physiologically relevant assessment of an inhibitor's efficacy by considering factors such as cell permeability and off-target effects within a cellular context.
| Cell Line | Assay | IC50 (nM) | Reference |
| UKE-1 (JAK2 V617F) | Proliferation | 150 - 660 | [5] |
| SET2 (JAK2 V617F) | pSTAT5 Inhibition | 672 | |
| cHL and MLBCL lines | Proliferation | Varies (μM range) | [2] |
Table 2: Cellular IC50 values of fedratinib in various cancer cell lines. These values reflect the compound's ability to inhibit JAK2 signaling and cell growth in a cellular environment.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of inhibitor selectivity. The following sections provide protocols for key experiments used to characterize fedratinib.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of fedratinib on the enzymatic activity of purified JAK2 kinase.
Objective: To determine the IC50 value of fedratinib against JAK2.
Materials:
-
Purified recombinant JAK2 kinase domain
-
Kinase substrate (e.g., a synthetic peptide derived from STAT5)
-
ATP (Adenosine triphosphate)
-
Fedratinib (or other test compounds)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of fedratinib in DMSO and then dilute further in kinase assay buffer.
-
In a multi-well plate, add the kinase assay buffer, the kinase substrate, and ATP. A typical ATP concentration is at or near the Km for the enzyme.
-
Add the diluted fedratinib or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding the purified JAK2 enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced during the kinase reaction into a luminescent signal.
-
The luminescent signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the fedratinib concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-STAT Assay (Western Blotting)
This assay assesses the ability of fedratinib to inhibit the phosphorylation of downstream STAT proteins in a cellular context.
Objective: To measure the inhibition of JAK2-mediated STAT3 and STAT5 phosphorylation by fedratinib in a relevant cell line.
Materials:
-
UKE-1 or other JAK2-dependent cell line (e.g., SET2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fedratinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed UKE-1 cells in a multi-well plate and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with increasing concentrations of fedratinib or vehicle control for a specified duration (e.g., 2-24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Proliferation Assay
This assay determines the effect of fedratinib on the growth of JAK2-dependent cancer cells.
Objective: To determine the EC50 value of fedratinib for inhibiting the proliferation of UKE-1 cells.
Materials:
-
UKE-1 cell line[8]
-
Cell culture medium
-
Fedratinib
-
Cell viability reagent (e.g., CellTiter-Blue® or MTT)
-
96-well plates
Procedure:
-
Seed UKE-1 cells at a low density in a 96-well plate.
-
Add serial dilutions of fedratinib or vehicle control to the wells.
-
Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the fedratinib concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing the Selectivity and Mechanism of Fedratinib
Graphical representations are invaluable for understanding complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language to illustrate the key concepts discussed in this guide.
Conclusion
Fedratinib is a potent and highly selective inhibitor of JAK2, demonstrating significantly greater activity against JAK2 compared to other JAK family members and a broader panel of kinases. This selectivity is attributed to its specific binding mode within the ATP-binding pocket of the JAK2 kinase domain. The quantitative data from both biochemical and cellular assays consistently support its profile as a JAK2-selective inhibitor. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of JAK2 inhibitors, which is essential for the advancement of targeted therapies for myeloproliferative neoplasms and other diseases driven by aberrant JAK2 signaling. The continued development of highly selective inhibitors like fedratinib holds promise for improving therapeutic outcomes while minimizing off-target toxicities.
References
- 1. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cellosaurus cell line UKE-1 (CVCL_0104) [cellosaurus.org]
- 8. oaepublish.com [oaepublish.com]
- 9. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Anwendungshinweise und Protokolle für Jak2-IN-7 in der In-vivo-Tierforschung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Jak2-IN-7 ist ein potenter und selektiver Inhibitor der Januskinase 2 (JAK2), der vielversprechende Ergebnisse bei der Behandlung von myeloproliferativen Neoplasien (MPN) in präklinischen Studien gezeigt hat. Diese Erkrankungen sind häufig mit einer dysregulierten JAK2-Signalübertragung verbunden, oft aufgrund der JAK2-V617F-Mutation. Dieses Dokument enthält detaillierte Anwendungshinweise und Protokolle für die Verwendung von this compound in In-vivo-Tierstudien, basierend auf verfügbaren Forschungsdaten.
Quantitative Datenzusammenfassung
Die Wirksamkeit von this compound wurde in zwei verschiedenen Mausmodellen für myeloproliferative Neoplasien untersucht. Die Ergebnisse sind in den folgenden Tabellen zusammengefasst.
Tabelle 1: Wirksamkeit von this compound im SET-2-Xenograft-Mausmodell
| Dosierung (oral) | Behandlungsdauer | Ergebnis |
| 15 - 60 mg/kg/Tag | 16 Tage | 82,3 % Hemmung des Tumorwachstums[1][2][3] |
Tabelle 2: Wirksamkeit von this compound im Ba/F3-JAK2V617F-Allograft-Mausmodell
| Dosierung (oral) | Behandlungsdauer | Ergebnis |
| 30 - 60 mg/kg/Tag | 16 Tage | 77,1 % Normalisierung des Milzgewichts[1][2][3] |
Tabelle 3: In-vitro-Aktivität von this compound
| Ziel | IC50-Wert |
| JAK2 | 3 nM[1][2][3] |
| SET-2-Zellen | 11,7 nM[1][2][3] |
| Ba/F3-JAK2V617F-Zellen | 41 nM[1][2][3] |
Signalweg und experimenteller Arbeitsablauf
Die folgenden Diagramme veranschaulichen den JAK2-Signalweg und einen typischen experimentellen Arbeitsablauf für die Evaluierung von this compound in vivo.
Abbildung 1: Vereinfachter JAK2-STAT5-Signalweg und der Angriffspunkt von this compound.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für In-vivo-Studien mit this compound.
Detaillierte experimentelle Protokolle
Die folgenden Protokolle basieren auf den Methoden, die in der zitierten Literatur für die Untersuchung von this compound beschrieben wurden.[1][2][3]
Protokoll 1: In-vivo-Wirksamkeitsstudie im SET-2-Xenograft-Modell
1. Tiermodell:
-
Tierstamm: Immundefiziente Mäuse (z. B. NOD/SCID), weiblich, 6-8 Wochen alt.
-
Zelllinie: SET-2 (humane Megakaryoblasten-Leukämie-Zelllinie mit JAK2-V617F-Mutation).
2. Zellkultur und Implantation:
-
Kultivieren Sie SET-2-Zellen unter Standardbedingungen (z. B. RPMI-1640 mit 10 % fötalem Kälberserum).
-
Ernten Sie die Zellen in der logarithmischen Wachstumsphase und resuspendieren Sie sie in einer geeigneten Pufferlösung (z. B. PBS/Matrigel-Mischung 1:1).
-
Injizieren Sie 5 x 10^6 SET-2-Zellen subkutan in die rechte Flanke jeder Maus.
3. Behandlungsplan:
-
Überwachen Sie das Tumorwachstum durch Messung mit einem Messschieber. Beginnen Sie mit der Behandlung, wenn die Tumore ein Volumen von etwa 100-150 mm³ erreichen.
-
Randomisieren Sie die Tiere in Behandlungsgruppen (z. B. Vehikelkontrolle, this compound 15 mg/kg, 30 mg/kg, 60 mg/kg).
-
Formulierung von this compound: Bereiten Sie eine Suspension in einem geeigneten Vehikel vor (z. B. 0,5 % Carboxymethylcellulose in Wasser). Die genaue Formulierung sollte für eine optimale Löslichkeit und Bioverfügbarkeit validiert werden.
-
Verabreichen Sie this compound oder das Vehikel einmal täglich oral (per Sonde) für 16 aufeinanderfolgende Tage.
4. Endpunkte und Analyse:
-
Messen Sie das Tumorvolumen alle 2-3 Tage. Das Tumorvolumen kann mit der Formel (Länge x Breite²) / 2 berechnet werden.
-
Zeichnen Sie das Körpergewicht der Tiere auf, um die Toxizität zu überwachen.
-
Am Ende der Studie (Tag 16) die Mäuse euthanasieren, die Tumore entnehmen und wiegen.
-
Berechnen Sie die prozentuale Tumorwachstumshemmung (TGI) für jede Behandlungsgruppe im Vergleich zur Vehikelkontrollgruppe.
Protokoll 2: In-vivo-Wirksamkeitsstudie im Ba/F3-JAK2V617F-Allograft-Modell
1. Tiermodell:
-
Tierstamm: Syngene Mäuse (z. B. BALB/c), 6-8 Wochen alt.
-
Zelllinie: Ba/F3 (murine Pro-B-Zelllinie), die stabil das humane JAK2-V617F-Gen exprimiert.
2. Zellimplantation:
-
Kultivieren Sie die Ba/F3-JAK2V617F-Zellen.
-
Injizieren Sie 1 x 10^6 Zellen intravenös (z. B. über die Schwanzvene) in jede Maus. Dieses Vorgehen führt zur Infiltration von Milz und Knochenmark und ahmt die Symptome von MPN wie Splenomegalie nach.
3. Behandlungsplan:
-
Beginnen Sie mit der Behandlung einige Tage nach der Zellinjektion (z. B. an Tag 3), um die Etablierung der Krankheit zu ermöglichen.
-
Randomisieren Sie die Tiere in Behandlungsgruppen (z. B. Vehikelkontrolle, this compound 30 mg/kg, 60 mg/kg, Ruxolitinib als Positivkontrolle).
-
Formulierung von this compound: Wie in Protokoll 1 beschrieben.
-
Verabreichen Sie die Behandlungen einmal täglich oral für 16 Tage.
4. Endpunkte und Analyse:
-
Überwachen Sie den allgemeinen Gesundheitszustand und das Körpergewicht der Tiere.
-
Am Ende der Studie (Tag 16) die Mäuse euthanasieren.
-
Entnehmen und wiegen Sie die Milz.
-
Berechnen Sie die prozentuale Normalisierung des Milzgewichts im Vergleich zu gesunden, unbehandelten Kontrolltieren und der Vehikel-behandelten Krankheitsgruppe.
-
Optional können Blutproben für hämatologische Analysen (z. B. Leukozytenzahl) und Gewebeproben (Milz, Knochenmark) für histopathologische Untersuchungen oder Western-Blot-Analysen (z. B. pSTAT5-Spiegel) entnommen werden.
Sicherheitshinweise: Bei der Arbeit mit chemischen Substanzen und bei der Durchführung von Tierversuchen sind die institutionellen und nationalen Richtlinien für Laborsicherheit und Tierschutz strikt zu befolgen. Tragen Sie angemessene persönliche Schutzausrüstung. Alle Tierversuche müssen von der zuständigen Ethikkommission genehmigt werden.
References
Application Notes and Protocols for Cell-Based Assays Using Jak2-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Jak2-IN-7, a selective JAK2 inhibitor, in various cell-based assays. The information is intended to guide researchers in assessing the cellular effects of this compound, including its impact on cell viability, apoptosis, cell cycle progression, and target engagement.
Introduction to this compound
This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by various cytokines and growth factors.[1] Dysregulation of the JAK2/STAT signaling pathway is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[2][3][4] this compound exerts its effects by blocking the ATP-binding site of the JAK2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules like STAT5.[1][5] This inhibition leads to the suppression of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells harboring activating JAK2 mutations, such as JAK2-V617F.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in various cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| JAK2 Kinase | Biochemical Assay | 3 | [1] |
| SET-2 (JAK2 V617F) | Cell Viability | 11.7 | [1] |
| Ba/F3 (JAK2 V617F) | Cell Viability | 41 | [1] |
Table 2: Cellular Effects of this compound on SET-2 Cells
| Assay | Concentration (µM) | Incubation Time (hours) | Observed Effect |
| Apoptosis (Annexin V) | 0.05 - 1.6 | 2 | Dose-dependent increase in apoptotic cells[1] |
| Cell Cycle Analysis | 0.01 - 0.16 | 24 | G0/G1 phase arrest[1] |
| STAT5 Phosphorylation | 0 - 1.0 | 2 | Dose-dependent inhibition[1] |
Signaling Pathway
The JAK2/STAT5 signaling pathway is a critical mediator of cellular proliferation and survival. The binding of cytokines or growth factors to their receptors leads to the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates itself and the receptor, creating docking sites for STAT5 proteins. STAT5 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in cell growth and survival. This compound inhibits this pathway at the level of JAK2 phosphorylation.
Experimental Protocols
Cell Viability Assay
This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines.
Experimental Workflow
Materials:
-
SET-2 or Ba/F3-V617F cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SET-2 or Ba/F3-V617F cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis induced by this compound using flow cytometry.
Experimental Workflow
Materials:
-
SET-2 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed SET-2 cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Incubation: Incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1.6 µM) for 24 to 48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in response to this compound treatment.
Experimental Workflow
Materials:
-
Ba/F3-V617F cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
6-well plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Ba/F3-V617F cells in 6-well plates.
-
Incubation: Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 10, 20, 40, 80, 160 nM) for 24 hours.[1]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for STAT5 Phosphorylation
This protocol describes the detection of phosphorylated STAT5 (p-STAT5) to assess the inhibition of JAK2 signaling by this compound.
Experimental Workflow
Materials:
-
SET-2 or Ba/F3-V617F cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with this compound at desired concentrations for 2 hours.
-
Cell Lysis: Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT5.
References
- 1. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK2 V617F stimulates proliferation of erythropoietin- dependent erythroid progenitors and delays their differentiation by activating Stat1 and other non-erythroid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
JAK2-IN-7: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility, preparation, and experimental use of JAK2-IN-7, a selective inhibitor of Janus Kinase 2 (JAK2). The information is intended to guide researchers in designing and executing robust in vitro and in vivo studies.
Product Information
This compound is a potent and selective inhibitor of JAK2 kinase.[1][2] It has demonstrated significant activity in preclinical models of hematological malignancies and other diseases driven by aberrant JAK2 signaling.
Table 1: Biological Activity of this compound
| Target | IC₅₀ (nM) | Cell Line |
| JAK2 | 3 | - |
| SET-2 | 11.7 | Human megakaryoblastic leukemia |
| Ba/F3V617F | 41 | Murine pro-B cells expressing JAK2V617F |
Data compiled from multiple sources.[1][2][3]
This compound exhibits over 14-fold selectivity for JAK2 compared to other JAK family members like JAK1 and JAK3, as well as FLT3.[1][2][3]
Solubility and Storage
Proper handling and storage of this compound are critical to maintain its stability and ensure experimental reproducibility.
Table 2: Solubility of this compound
| Solvent | Maximum Solubility | Notes |
| DMSO | 250 mg/mL (543.96 mM) | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1][3] |
Storage Conditions
-
Powder: Store at -20°C for up to 3 years.[3]
-
Stock Solution (in DMSO):
Important: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes.[1][4]
Experimental Protocols
In Vitro Studies
Protocol 3.1.1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure: a. Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation. b. Based on the molecular weight of this compound (459.5 g/mol ), calculate the required amount of powder and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.595 mg of this compound in 1 mL of DMSO. c. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. d. Vortex the solution thoroughly to dissolve the compound. e. If complete dissolution is not achieved, sonicate the solution in a water bath for 10-30 minutes, or until the solution is clear.[3][5] f. Aliquot the 10 mM stock solution into sterile, single-use tubes and store at -80°C.
Protocol 3.1.2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., RPMI-1640)[6]
-
Sterile tubes for dilution
-
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to perform these dilutions in a stepwise manner to prevent precipitation of the compound.[4] c. Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid cellular toxicity.[4] d. A vehicle control containing the same final concentration of DMSO should be included in all experiments.[4]
Example Dilution Series: To prepare a 100 µL working solution of 100 nM this compound from a 10 mM stock:
-
Prepare an intermediate dilution by adding 1 µL of 10 mM stock to 999 µL of culture medium to get a 10 µM solution.
-
Add 1 µL of the 10 µM intermediate solution to 99 µL of culture medium in the well of a microplate to achieve a final concentration of 100 nM.
Experimental Concentrations:
-
Inhibition of JAK2 and STAT5 phosphorylation: Effective concentrations range from 0-1000 nM for a 2-hour treatment.[1][3]
-
Induction of G0/G1 cell cycle arrest: Typically observed at concentrations of 10-160 nM with a 24-hour incubation.[1][3]
-
Induction of apoptosis: Achieved with concentrations between 0.05-1.6 µM following a 2-hour treatment.[1][3]
In Vivo Studies
Protocol 3.2.1: Preparation of this compound for Oral Gavage
This protocol provides a method for preparing a formulation suitable for oral administration in animal models.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
-
-
Procedure (for a 1 mL final volume): a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL). b. In a sterile tube, add 400 µL of PEG300. c. Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly. d. Add 50 µL of Tween-80 to the mixture and mix until uniform. e. Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix well before administration.[1]
Dosing Recommendations:
-
Tumor growth inhibition in xenograft models: Doses of 15-60 mg/kg administered daily via oral gavage have shown significant efficacy.[1]
-
Amelioration of disease symptoms in allograft models: Doses of 30-60 mg/kg administered daily via oral gavage have been effective.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK2 signaling pathway targeted by this compound and a general workflow for its experimental application.
Caption: JAK2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro and in vivo experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Critical Role of Jak2 in the Maintenance and Function of Adult Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fredhutch.org [fredhutch.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. emulatebio.com [emulatebio.com]
- 6. CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Jak2-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) signaling pathway plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of the JAK/STAT pathway, particularly through mutations in Jak2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs). Jak2-IN-7 is a potent and selective inhibitor of Jak2, which has emerged as a valuable tool for investigating the therapeutic potential of targeting the Jak2 signaling cascade. Inhibition of the constitutively active Jak2-V617F mutant kinase with small molecule inhibitors has been shown to suppress cell growth and induce apoptosis in malignant cells. This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: Jak2 Inhibition and Apoptosis
The Jak2 protein is a non-receptor tyrosine kinase that mediates signaling from various cytokine and growth factor receptors. Upon ligand binding, these receptors dimerize, bringing Jak2 proteins into close proximity, leading to their autophosphorylation and activation. Activated Jak2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation and survival.
In cancer cells harboring the Jak2-V617F mutation, the kinase is constitutively active, leading to persistent downstream signaling that promotes uncontrolled cell growth and inhibits apoptosis. This anti-apoptotic effect is partly mediated by the upregulation of anti-apoptotic proteins like Bcl-xL.
This compound and other Jak2 inhibitors function by competing with ATP for the binding site in the kinase domain of Jak2, thereby preventing its phosphorylation and activation. Inhibition of Jak2 activity leads to the downregulation of its downstream signaling pathways. This results in decreased expression of anti-apoptotic proteins and an upregulation of pro-apoptotic proteins, such as Bim, ultimately tipping the cellular balance towards apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize representative data from studies investigating the pro-apoptotic effects of Jak2 inhibitors in human cell lines harboring the Jak2-V617F mutation. This data is illustrative of the expected outcomes when using this compound.
Table 1: Dose-Dependent Induction of Apoptosis by a Jak2 Inhibitor in HEL 92.1.7 Cells (Jak2-V617F homozygous)
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 24 | 3.5 | 2.1 | 5.6 |
| Jak2 Inhibitor | 0.3 | 24 | 15.2 | 5.8 | 21.0 |
| Jak2 Inhibitor | 1.0 | 24 | 35.7 | 10.4 | 46.1 |
| Jak2 Inhibitor | 3.0 | 24 | 55.1 | 18.9 | 74.0 |
Data is representative of findings for Jak2 inhibitors in relevant cell lines.
Table 2: Time-Dependent Induction of Apoptosis by a Jak2 Inhibitor (3µM) in SET-2 Cells (Jak2-V617F heterozygous)
| Treatment Group | Incubation Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 24 | 4.1 | 2.5 | 6.6 |
| Jak2 Inhibitor | 24 | 42.3 | 15.6 | 57.9 |
| Vehicle Control (DMSO) | 48 | 5.2 | 3.1 | 8.3 |
| Jak2 Inhibitor | 48 | 60.8 | 22.4 | 83.2 |
Data is representative of findings for Jak2 inhibitors in relevant cell lines.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing and treating hematopoietic cell lines, such as HEL 92.1.7 and SET-2, with this compound to induce apoptosis.
Materials:
-
Human erythroleukemia cell line (e.g., HEL 92.1.7) or human megakaryoblastic leukemia cell line (e.g., SET-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in the exponential growth phase.
-
Seed the cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.3 µM, 1 µM, 3 µM).
-
Treat the cells with the prepared concentrations of this compound. Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for the desired time points (e.g., 24, 48 hours).
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)
This protocol details the staining procedure for detecting apoptotic cells using Annexin V-FITC and PI, followed by analysis on a flow cytometer.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Harvest the cells from each well by gentle pipetting and transfer to individual flow cytometry tubes. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellets with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellets in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
For analysis, use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Gate the cell populations to distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: Jak2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Apoptosis Analysis.
Caption: Principle of Apoptosis Detection by Flow Cytometry.
References
- 1. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Jak2-IN-7 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with the selective JAK2 inhibitor, Jak2-IN-7, in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: this compound Instability in Solution
Researchers may encounter issues such as precipitation, loss of activity, or inconsistent results during experiments with this compound. These problems can often be attributed to the compound's instability in certain solution conditions. This guide provides a systematic approach to troubleshooting these issues.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Action |
| Precipitation of this compound in aqueous buffer or cell culture media. | Low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Perform serial dilutions in your aqueous buffer or media immediately before use. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.5%). |
| pH-dependent solubility. | Evaluate the pH of your final solution. The solubility of compounds with amine groups can be pH-sensitive. Adjust the pH of the buffer if possible, ensuring it remains within the optimal range for your experiment. | |
| Temperature effects. | Avoid freeze-thaw cycles of aqueous solutions. If precipitation occurs upon cooling, try preparing fresh dilutions for each experiment. | |
| Loss of this compound activity over time in prepared solutions. | Chemical degradation. | Prepare fresh working solutions from a frozen stock for each experiment. Store stock solutions at -80°C as recommended. Protect solutions from light and minimize exposure to ambient temperature. |
| Hydrolysis of the acrylamide moiety. | In aqueous solutions, especially at non-neutral pH, the acrylamide group may be susceptible to hydrolysis. Use freshly prepared solutions and maintain a pH as close to neutral as feasible for your experiment. | |
| Oxidation of the aminopyrimidine ring. | Minimize exposure of the compound to air and potential oxidizing agents in the buffer. Consider using degassed buffers for sensitive assays. | |
| Photodegradation of the pyrazole ring. | Protect stock and working solutions from light by using amber vials or wrapping containers in foil. Avoid prolonged exposure to ambient light during experimental setup. | |
| Inconsistent experimental results between batches or experiments. | Inconsistent solution preparation. | Standardize your protocol for preparing this compound solutions. Ensure the same solvent, stock concentration, and dilution methods are used consistently. |
| Degradation of stock solution. | Aliquot the initial stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles of the main stock. Discard any unused portions of diluted solutions. | |
| Interaction with components in cell culture media. | Serum components can sometimes interact with small molecules. If using serum-containing media, assess the stability of this compound in the complete media over the time course of your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: You can perform a simple stability study by incubating this compound in your experimental buffer or media under the same conditions as your assay (e.g., temperature, light exposure) for the duration of the experiment. At different time points, you can analyze the solution by High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the parent compound's peak area.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, which contains aminopyrimidine, pyrazole, and acrylamide moieties, potential degradation pathways include:
-
Hydrolysis: The acrylamide group may be susceptible to hydrolysis in aqueous solutions.
-
Oxidation: The aminopyrimidine ring could be prone to oxidation.
-
Photodegradation: The pyrazole ring may be sensitive to light-induced degradation.
Q5: I observed a decrease in the inhibitory effect of this compound in my cell-based assay over 48 hours. What could be the cause?
A5: This could be due to the degradation of this compound in the cell culture medium over the extended incubation period. For long-term experiments, it may be necessary to replenish the medium with freshly diluted this compound at regular intervals to maintain a consistent effective concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Warm the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium immediately before use.
-
Ensure the final concentration of DMSO in your assay is below 0.5% to avoid solvent-induced artifacts.
-
Protocol 2: General HPLC Method for Stability Assessment
This is a general method and may require optimization for your specific equipment and experimental setup.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Mobile Phase B over 15-20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes before the next injection.
-
-
Detection:
-
Monitor the absorbance at a wavelength where this compound has maximum absorbance (this may need to be determined empirically, but a starting point could be around 254 nm or 280 nm).
-
-
Procedure:
-
Prepare your this compound solution in the desired buffer/media.
-
Inject a sample at time zero (t=0) to obtain an initial chromatogram.
-
Incubate the solution under your experimental conditions (e.g., 37°C, protected from light).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), inject another sample.
-
Analyze the chromatograms for a decrease in the peak area of the parent this compound compound and the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting common issues with this compound stability.
Caption: A decision-making diagram for selecting the appropriate solvent for this compound.
How to minimize Jak2-IN-7 toxicity in animal models
Welcome to the technical support center for Jak2-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in animal models, with a primary focus on minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Janus Kinase 2 (JAK2). Its mechanism of action involves binding to the JAK2 enzyme and preventing its activation, which in turn blocks the downstream signaling of the JAK/STAT pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis.[1] In cancer cells with activating mutations in JAK2, such as JAK2V617F, this inhibitor can induce cell cycle arrest in the G0/G1 phase and promote apoptosis.[1][2] this compound demonstrates high selectivity for JAK2 over other kinases like JAK1, JAK3, and FLT3.[1][2]
Q2: What are the known in vivo effects of this compound in animal models?
A2: In preclinical studies, this compound has shown significant anti-tumor activity. In a SET-2 xenograft mouse model, oral administration of 15-60 mg/kg daily for 16 days resulted in an 82.3% inhibition of tumor growth.[1][2] In a Ba/F3-JAK2V617F allograft mouse model, doses of 30-60 mg/kg daily for 16 days led to a 77.1% normalization of spleen weight, proving more potent than Ruxolitinib in this model.[1][2]
Q3: Has any toxicity been reported for this compound in animal studies?
Troubleshooting Guide: Minimizing Toxicity in Animal Models
Q4: How should I formulate this compound for oral administration in mice?
A4: A common method for formulating small molecule inhibitors for oral gavage in mice involves creating a suspension. For this compound, a recommended vehicle can be prepared using a combination of solvents and surfactants to ensure stability and bioavailability. It is advisable to keep the proportion of DMSO low.[1]
Table 1: Example Formulation for this compound
| Component | Percentage/Solvent | Purpose |
| DMSO | As low as possible | Initial solubilization |
| PEG300/PEG400 | Variable | Co-solvent |
| Tween-80 | Variable | Surfactant to improve solubility |
| Saline | To final volume | Vehicle |
Note: The final formulation should be optimized based on the required dose and stability tests.
Q5: What are the general signs of toxicity I should monitor for in my animal models?
A5: Close monitoring of animals during and after treatment is crucial. General signs of toxicity include:
-
Physical Appearance: Ruffled fur, hunched posture, lethargy, and changes in skin or coat condition.
-
Body Weight: A significant and progressive loss of body weight (typically >15-20%) is a key indicator of toxicity.
-
Behavioral Changes: Reduced activity, social isolation, or signs of pain and distress.
-
Gastrointestinal Issues: Diarrhea or changes in stool consistency.
Q6: What specific organ toxicities are associated with JAK2 inhibitors and how can I monitor for them?
A6: While specific data for this compound is limited, the broader class of JAK2 and tyrosine kinase inhibitors can be associated with specific organ toxicities. Proactive monitoring can help in early detection and management.
Table 2: Potential Toxicities of JAK2 Inhibitors and Monitoring Parameters
| Potential Toxicity | Monitoring Parameters in Animal Models |
| Hematological | Complete Blood Counts (CBC) to check for anemia (low red blood cells) and thrombocytopenia (low platelets).[7] |
| Cardiovascular | Electrocardiogram (ECG) for changes in heart rhythm, and blood pressure monitoring.[3][4] |
| Hepatic | Serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[6] |
| Renal | Serum creatinine and Blood Urea Nitrogen (BUN) levels. |
Q7: How can I proactively minimize the toxicity of this compound in my experiments?
A7: Several strategies can be employed to minimize the toxicity of this compound:
-
Dose Optimization: Conduct a dose-range finding study to determine the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). Starting with lower, more frequent doses may be better tolerated than a single high dose.
-
Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) might maintain efficacy while allowing the animal to recover from potential side effects. This approach has been shown to be effective for other novel JAK2 inhibitors.[8]
-
Supportive Care: Ensure animals have easy access to food and water. In cases of mild, expected side effects like transient weight loss, providing nutritional supplements can be beneficial.
-
Use of More Selective Inhibitors: this compound is reported to be selective for JAK2.[1][2] Using inhibitors with high selectivity for the target kinase can reduce off-target toxicities.
Q8: What should I do if I observe significant toxicity?
A8: If you observe signs of severe toxicity (e.g., >20% body weight loss, severe lethargy, or other signs of distress), you should:
-
Consult your institution's veterinary staff immediately.
-
Consider dose reduction for the remaining animals in the cohort.
-
In severe cases, euthanasia may be required as per your institution's animal care and use committee (IACUC) guidelines.
-
Collect blood and tissue samples for analysis to understand the cause of toxicity.
Experimental Protocols & Visualizations
General Protocol for In Vivo Efficacy and Toxicity Study of this compound
This protocol provides a general framework. Specific details should be optimized for your experimental goals and animal model.
-
Animal Model: Use an appropriate xenograft or allograft model, such as NOD/SCID mice inoculated with SET-2 cells.[1][2]
-
Drug Preparation: Prepare this compound in a suitable vehicle (see Table 1) on the day of dosing.
-
Dosing and Administration:
-
Monitoring:
-
Record body weight and assess clinical signs of toxicity daily.
-
Measure tumor volume with calipers 2-3 times per week.
-
Collect blood samples (e.g., via tail vein) at baseline and at the end of the study for CBC and serum chemistry analysis.
-
-
Endpoint:
Signaling Pathway and Workflow Diagrams
Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vivo study using this compound to assess efficacy and toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | JAK | TargetMol [targetmol.com]
- 3. Cardiovascular Toxicities of Small Molecule Tyrosine Kinase Inhibitors: An Opportunity for Systems-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular toxicity associated with small molecule tyrosine kinase inhibitors currently in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacious Intermittent Dosing of a Novel JAK2 Inhibitor in Mouse Models of Polycythemia Vera | PLOS One [journals.plos.org]
Technical Support Center: Interpreting Unexpected Results with a Selective JAK2 Inhibitor
Introduction: This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using potent and selective JAK2 inhibitors. While the data and examples provided are representative of a typical selective JAK2 inhibitor, it is crucial to consult the specific product datasheet for the inhibitor you are using. Unexpected experimental outcomes can arise from a variety of factors, including off-target effects, experimental design, and cellular context. This resource is designed to help you navigate these challenges and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a less potent response to the JAK2 inhibitor than expected based on the reported IC50 value. What could be the reason?
A1: Several factors can contribute to a discrepancy between the reported biochemical IC50 and the observed cellular potency (EC50):
-
Cellular ATP Concentration: The inhibitor competes with ATP for binding to the JAK2 kinase domain. High intracellular ATP concentrations can reduce the apparent potency of the inhibitor.
-
Cellular Uptake and Efflux: The inhibitor's ability to cross the cell membrane and its susceptibility to efflux pumps can affect its intracellular concentration.
-
Protein Binding: The inhibitor may bind to other cellular proteins or plasma proteins in the culture medium, reducing its free concentration available to inhibit JAK2.
-
Cell Line Specifics: Different cell lines can have varying levels of JAK2 expression, downstream signaling pathway activation, and compensatory signaling mechanisms.
Q2: I'm observing unexpected toxicity or a phenotype that doesn't seem related to JAK2 inhibition. What could be the cause?
A2: While the inhibitor is designed to be selective for JAK2, it may have off-target effects, especially at higher concentrations. Refer to the kinase selectivity profile of your specific inhibitor. For instance, some JAK2 inhibitors also show activity against other kinases like FLT3 and RET. Inhibition of these kinases could lead to unexpected phenotypes in cell lines where these pathways are active.
Q3: After an initial response, my cells seem to be developing resistance to the JAK2 inhibitor. What is a possible mechanism?
A3: Prolonged treatment with some kinase inhibitors can lead to the reactivation of the inhibited pathway. In the context of JAK2 inhibition, this could involve feedback mechanisms that upregulate JAK2 expression or the activation of compensatory signaling pathways that bypass the need for JAK2.
Q4: I am seeing a decrease in p-STAT5 levels as expected, but my downstream endpoint (e.g., apoptosis, proliferation) is not changing. Why might this be?
A4: The signaling network in a cell is complex and redundant. While STAT5 is a primary downstream target of JAK2, other pathways might be compensating to maintain cell survival and proliferation. Consider investigating other signaling pathways that might be active in your cell model. Additionally, the kinetics of p-STAT5 inhibition and the downstream cellular response may differ, with the latter potentially requiring a more sustained or profound inhibition of the pathway.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action |
| No or weak inhibition of JAK2 phosphorylation (p-JAK2) or downstream p-STAT5. | 1. Inhibitor instability or degradation.2. Insufficient inhibitor concentration.3. Incorrect timing of inhibitor treatment and cell lysis. | 1. Prepare fresh inhibitor stock solutions. Avoid repeated freeze-thaw cycles.2. Perform a dose-response experiment to determine the optimal concentration for your cell system.3. Optimize the treatment time. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended. |
| High cell death at concentrations expected to be non-toxic. | 1. Off-target toxicity.2. Solvent (e.g., DMSO) toxicity.3. Cell line hypersensitivity. | 1. Review the inhibitor's kinase selectivity profile. If known off-targets are critical for your cell line's survival, this may be unavoidable. Consider using a lower concentration or a different inhibitor.2. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1-0.5%).3. Perform a viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration (CC50) in your specific cell line. |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions (e.g., passage number, confluency).2. Inconsistent inhibitor preparation or storage.3. Technical variability in assays. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.2. Prepare fresh inhibitor dilutions from a validated stock solution for each experiment.3. Ensure consistent incubation times, reagent concentrations, and instrument settings. Include appropriate positive and negative controls in every experiment. |
| Unexpected increase in the phosphorylation of another kinase. | 1. Feedback loop activation.2. Off-target effects leading to paradoxical pathway activation. | 1. Inhibition of a signaling pathway can sometimes lead to the activation of a feedback loop that results in the upregulation of other kinases. Perform a broader phosphoproteomics analysis to identify these changes.2. Some kinase inhibitors have been shown to paradoxically activate other kinases. Consult the literature for such effects with your class of inhibitor. |
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a Selective JAK2 Inhibitor
This table presents the half-maximal inhibitory concentration (IC50) values for a representative selective JAK2 inhibitor against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 3 | 1x |
| JAK1 | >1000 | >333x |
| JAK3 | 105 | 35x |
| TYK2 | >1000 | >333x |
| FLT3 | 45 | 15x |
| RET | 48 | 16x |
Data is illustrative and based on publicly available information for selective JAK2 inhibitors like TG101348.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5 (p-STAT5) Inhibition
-
Cell Seeding and Treatment: Seed cells (e.g., HEL, Ba/F3-JAK2 V617F) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of the JAK2 inhibitor (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto a 4-20% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT5 (Tyr694) and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT5 signal to the total STAT5 signal.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the JAK2 inhibitor for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the results to determine the IC50 value for cell viability.
Mandatory Visualizations
Caption: On-target effect of this compound on the JAK2-STAT5 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with a JAK2 inhibitor.
Navigating Jak2-IN-7 Treatment: A Technical Guide for Optimal Experimental Outcomes
For researchers, scientists, and drug development professionals utilizing the selective JAK2 inhibitor, Jak2-IN-7, achieving optimal and reproducible experimental results is paramount. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges and ensure the effective application of this compound.
This guide offers insights into adjusting treatment duration and concentration to maximize the inhibitory effect of this compound on the JAK2/STAT signaling pathway, a critical mediator in various cellular processes, including proliferation and apoptosis.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the experimental use of this compound.
Q1: What is the optimal concentration and treatment duration for this compound?
A1: The optimal concentration and duration are highly cell-type dependent and assay-specific. As a starting point, concentrations ranging from 10 nM to 1 µM are commonly used. For initial experiments, a dose-response curve should be generated to determine the IC50 in your specific cell line. Short-term treatments (e.g., 2 hours) are often sufficient to observe inhibition of JAK2 and STAT5 phosphorylation.[1] For assessing downstream effects like cell cycle arrest and apoptosis, longer incubation times (e.g., 24 to 72 hours) are typically required.[1]
Q2: I am not observing the expected level of apoptosis. What could be the issue?
A2: Several factors could contribute to this. Firstly, ensure the treatment duration is sufficient. Significant apoptosis induction with JAK2 inhibitors is often observed after 24 to 72 hours of treatment. Secondly, the concentration of this compound may be too low for your specific cell line. Confirm the IC50 and use a concentration at or above this value. Lastly, the mechanism of apoptosis induction by JAK2 inhibition can be cell-type specific, and some cell lines may be more resistant.
Q3: My Western blot results for p-JAK2 or p-STAT5 are inconsistent. What are the possible reasons?
A3: Inconsistent Western blot results can arise from several factors. Ensure that cell lysates are prepared quickly on ice with appropriate phosphatase and protease inhibitors to prevent dephosphorylation. The time course of JAK2/STAT5 phosphorylation is dynamic; therefore, consistency in the timing of cell harvesting after treatment is critical. Also, verify the specificity and optimal dilution of your primary antibodies for p-JAK2 and p-STAT5.
Q4: Are there any known off-target effects of this compound?
A4: this compound is a selective JAK2 inhibitor with greater than 14-fold selectivity over JAK1, JAK3, and FLT3.[1] However, like many kinase inhibitors, off-target effects are possible, especially at higher concentrations. It is advisable to perform control experiments to rule out confounding effects, particularly if unexpected phenotypes are observed.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibition of cell viability | Insufficient treatment duration. | Increase the incubation time with this compound. Effects on cell viability are often more pronounced at 48-72 hours. |
| Sub-optimal concentration of this compound. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. | |
| Cell line is resistant to JAK2 inhibition. | Confirm that your cell line has an active JAK2/STAT pathway. Consider using a positive control cell line known to be sensitive to JAK2 inhibition (e.g., SET-2, Ba/F3-JAK2V617F).[1] | |
| High background in apoptosis assays | Harsh cell handling during staining. | Handle cells gently, especially during trypsinization and washing steps, to avoid mechanical damage to the cell membrane. |
| Incorrect compensation settings in flow cytometry. | Use single-stain controls (Annexin V only and Propidium Iodide only) to set up proper compensation. | |
| Variability between replicate wells in plate-based assays | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense equal cell numbers into each well. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with media or PBS to maintain humidity. | |
| Precipitation of this compound in culture medium | Poor solubility of the compound. | Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is low and consistent across all treatments. |
Data Presentation
The following tables summarize the known quantitative data for this compound, providing a reference for experimental design.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Target | IC50 (nM) | Reference |
| - | JAK2 (enzymatic assay) | 3 | [1] |
| SET-2 | - | 11.7 | [1] |
| Ba/F3-JAK2V617F | - | 41 | [1] |
Table 2: Time-Dependent Effects of this compound
| Effect | Cell Line | Concentration | Treatment Duration | Observation | Reference |
| Inhibition of JAK2 and STAT5 phosphorylation | SET-2, Ba/F3-JAK2V617F | 0-1000 nM | 2 hours | Dose-dependent inhibition | [1] |
| Cell Cycle Arrest (G0/G1 phase) | Not specified | 10-160 nM | 24 hours | Concentration-dependent arrest | [1] |
| Apoptosis Induction | SET-2 | 0.05-1.6 µM | 2 hours | Apoptosis induced | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for your specific cell line and experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/Propidium Iodide) Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizing Key Processes
To aid in understanding the experimental context, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.
References
Technical Support Center: Troubleshooting Cell Viability Issues with Jak2-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of the selective JAK2 inhibitor, Jak2-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction from cytokine and growth factor receptors.[1][2] It functions by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[3][4] The inhibition of the JAK2/STAT5 pathway disrupts cell proliferation, survival, and differentiation signals, ultimately leading to cell cycle arrest and apoptosis in JAK2-dependent cell lines.[5][6]
Q2: At what concentrations does this compound typically induce cytotoxicity?
The cytotoxic effects of this compound are concentration-dependent. While it can inhibit JAK2 signaling at nanomolar concentrations, higher concentrations are generally required to induce significant apoptosis. For example, in JAK2 V617F mutant cell lines like HEL and SET-2, apoptosis is observed at concentrations in the micromolar range (e.g., 0.3-3 µM) after 24 hours of treatment.[5] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration for your desired effect.
Q3: How quickly can I expect to see an effect on cell viability after treating with this compound?
The onset of apoptosis in response to JAK2 inhibition can vary depending on the cell line and the concentration of this compound used. In some cell lines, the early signs of apoptosis, such as phosphatidylserine externalization (detectable by Annexin V staining), can be observed within a few hours of treatment.[7] Significant levels of apoptosis, however, are typically measured after 24 to 72 hours of continuous exposure.[5] Inhibition of the direct downstream target, phosphorylated STAT5 (pSTAT5), occurs much more rapidly, often within an hour of treatment.
Q4: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
While this compound is designed to be a selective JAK2 inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. Comprehensive kinase profiling is necessary to fully elucidate its selectivity. Off-target effects on other kinases can lead to unexpected cellular responses and contribute to cytotoxicity. If you observe unusual or inconsistent results, consider the possibility of off-target effects, especially when using high concentrations of the inhibitor.
Troubleshooting Guides
Problem 1: Excessive Cell Death at Expected "Effective" Concentrations
Possible Causes:
-
High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to JAK2 inhibition.
-
Incorrect Concentration Calculation: Errors in calculating the final concentration of this compound in your culture medium.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
-
Off-Target Effects: At higher concentrations, the inhibitor may be affecting other essential kinases.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the precise IC50 (half-maximal inhibitory concentration) and the optimal concentration for your desired effect in your specific cell line.
-
Verify Calculations: Double-check all calculations for dilution and final concentration.
-
Solvent Control: Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) in all experiments to assess solvent toxicity.
-
Reduce Concentration and/or Incubation Time: If excessive cell death is observed, try using a lower concentration of this compound or reducing the incubation time.
-
Consider Off-Target Effects: If the issue persists, consider that off-target effects might be contributing to the cytotoxicity. Consult literature for known off-target activities of this compound or similar inhibitors.
Problem 2: No Significant Effect on Cell Viability at Expected Concentrations
Possible Causes:
-
Cell Line Resistance: Your cell line may not be dependent on the JAK2/STAT5 signaling pathway for survival.
-
Inactive Compound: The this compound compound may have degraded due to improper storage or handling.
-
Insufficient Incubation Time: The duration of the treatment may not be long enough to induce a measurable effect on cell viability.
-
Suboptimal Assay Conditions: The cell viability assay itself may not be sensitive enough or performed correctly.
Troubleshooting Steps:
-
Confirm JAK2/STAT5 Pathway Activity: Before conducting viability assays, confirm that this compound is inhibiting its target in your cell line. Measure the levels of phosphorylated STAT5 (pSTAT5) by Western blot or flow cytometry after a short treatment (e.g., 1-2 hours) with the inhibitor. A lack of pSTAT5 reduction indicates a problem with the compound or the pathway's role in your cells.
-
Check Compound Integrity: Ensure that this compound has been stored correctly (typically at -20°C as a powder or in DMSO aliquots). If in doubt, use a fresh stock of the inhibitor.
-
Extend Incubation Time: Increase the duration of the treatment (e.g., 48 or 72 hours) to allow more time for the apoptotic process to occur.
-
Optimize Cell Viability Assay: Ensure your chosen cell viability assay is appropriate for your experiment and that you are following the protocol correctly. Consider trying an alternative assay method.
-
Use a Positive Control: Include a positive control compound known to induce apoptosis in your cell line to validate the assay.
Problem 3: Inconsistent or Irreproducible Results
Possible Causes:
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses.
-
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to evaporation and temperature gradients.
-
Variability in Assay Performance: Inconsistent incubation times or reagent additions during the cell viability assay.
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and seed them at a consistent density. Ensure the culture medium is prepared consistently.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Minimize Edge Effects: Avoid using the outermost wells of multi-well plates for experimental samples. Fill these wells with sterile water or media to create a humidity barrier.
-
Ensure Assay Consistency: Carefully follow the protocol for your cell viability assay, paying close attention to incubation times and reagent volumes.
-
Increase Replicates: Use a sufficient number of technical and biological replicates to increase the statistical power of your experiments and identify outliers.
Data Presentation
Table 1: Representative Dose-Response of a JAK2 Inhibitor on Cell Viability and Apoptosis
| Cell Line | Inhibitor Concentration (µM) | Incubation Time (hours) | % Viability (Relative to Control) | % Apoptotic Cells (Annexin V+) |
| HEL (JAK2 V617F) | 0.3 | 24 | 85% | 15% |
| 1 | 24 | 55% | 40% | |
| 3 | 24 | 20% | 75% | |
| SET-2 (JAK2 V617F) | 0.3 | 24 | 90% | 10% |
| 1 | 24 | 60% | 35% | |
| 3 | 24 | 25% | 65% | |
| K562 (JAK2 WT) | 3 | 24 | 95% | <5% |
Note: This table presents representative data for a generic JAK inhibitor ("JAK inhibitor I") and should be used as a guideline.[5] Researchers should generate their own dose-response curves for this compound in their specific cell lines.
Experimental Protocols
Detailed Protocol for Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the steps for quantifying apoptosis using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Cells treated with this compound and appropriate controls
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time.
-
Include an untreated control and a positive control for apoptosis (e.g., treatment with staurosporine).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, aspirate the media (which may contain apoptotic floating cells) and wash the attached cells with PBS. Trypsinize the cells and combine them with the collected supernatant.
-
Wash the cells once with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Set up appropriate compensation and gates using single-stained and unstained controls.
-
Collect data for a sufficient number of events (e.g., 10,000) for each sample.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
Caption: The JAK2/STAT5 signaling pathway and the inhibitory action of this compound.
References
- 1. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymic stromal lymphopoietin-mediated STAT5 phosphorylation via kinases JAK1 and JAK2 reveals a key difference from IL-7-induced signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin induces apoptosis in JAK2-mutated cells by the inhibition of JAK2/STAT and mTORC1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Validation & Comparative
Jak2-IN-7 Demonstrates Potent In Vivo Anti-Tumor Activity in Preclinical Models
A comprehensive analysis of the selective JAK2 inhibitor, Jak2-IN-7, reveals significant anti-tumor efficacy in in vivo models of myeloproliferative neoplasms (MPNs). Comparative data highlights its potential as a promising therapeutic agent, outperforming the established JAK inhibitor, Ruxolitinib, in a key preclinical model.
Researchers and drug development professionals will find in this guide a detailed comparison of this compound's performance against alternative therapies, supported by experimental data and detailed methodologies for the pivotal in vivo studies.
Comparative In Vivo Efficacy of this compound
This compound has demonstrated marked anti-tumor activity in both xenograft and allograft mouse models of hematologic malignancies. The data, summarized below, underscores the compound's potency and selectivity as a JAK2 inhibitor.
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Endpoint | Result |
| This compound | SET-2 Xenograft (NOD/SCID mice) | SET-2 (Human essential thrombocythemia) | 15-60 mg/kg, oral, daily for 16 days | Tumor Growth Inhibition (TGI) | 82.3% TGI[1][2] |
| This compound | Ba/F3-JAK2V617F Allograft | Ba/F3 (Murine pro-B cells) expressing JAK2V617F | 30-60 mg/kg, oral, once daily for 16 days | Normalization of Spleen Weight | 77.1% normalization[1][2] |
| Ruxolitinib | Ba/F3-JAK2V617F Allograft | Ba/F3 (Murine pro-B cells) expressing JAK2V617F | Not specified in comparative abstract | Normalization of Spleen Weight | Less potent than this compound[1][2] |
Mechanism of Action: Targeting the JAK/STAT Pathway
This compound is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. In many myeloproliferative neoplasms, a mutation in the JAK2 gene (V617F) leads to constitutive activation of this pathway, resulting in uncontrolled cell growth and proliferation. By selectively inhibiting JAK2, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells.[1][3]
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide, based on the study "N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms".
SET-2 Xenograft Model
-
Animal Model: Female NOD/SCID mice, 6-8 weeks old.
-
Cell Line and Inoculation: 5 x 10^6 SET-2 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: Treatment was initiated when the average tumor volume reached approximately 100-200 mm³.
-
Drug Administration: this compound was administered orally at doses of 15, 30, and 60 mg/kg daily for 16 consecutive days. Ruxolitinib was used as a positive control.
-
Tumor Volume Measurement: Tumor volumes were measured every two days using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Ba/F3-JAK2V617F Allograft Model
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Cell Line and Inoculation: 1 x 10^6 Ba/F3-JAK2V617F cells were injected via the tail vein of each mouse.
-
Treatment Initiation: Treatment was initiated on day 3 post-inoculation.
-
Drug Administration: this compound was administered orally at doses of 30 and 60 mg/kg once daily for 16 days. Ruxolitinib was used as a positive control.
-
Efficacy Assessment: On day 19, mice were euthanized, and spleens were harvested and weighed. The normalization of spleen weight was calculated relative to the vehicle control group.
References
A Head-to-Head Showdown: Jak2-IN-7 vs. Fedratinib for Myeloproliferative Neoplasm Research
For researchers in the throes of developing novel therapies for myeloproliferative neoplasms (MPNs), the choice of a potent and selective JAK2 inhibitor is paramount. This guide provides a comprehensive, data-driven comparison of two key compounds: the research-focused Jak2-IN-7 and the FDA-approved drug Fedratinib. We delve into their biochemical and cellular activities, selectivity profiles, and in vivo efficacy, presenting the available data to inform your research and development decisions.
This comparison guide synthesizes publicly available data to offer an objective overview of this compound and Fedratinib. While Fedratinib has a wealth of clinical data, this compound remains a potent tool for preclinical investigations.
At a Glance: Key Quantitative Data
| Parameter | This compound | Fedratinib (TG101348) |
| Biochemical Potency (IC50) | 3 nM (JAK2) | 3 nM (JAK2) |
| Cellular Potency (IC50) | 11.7 nM (SET-2 cells), 41 nM (Ba/F3-JAK2V617F cells) | ~300 nM (HEL and Ba/F3-JAK2V617F cells)[1] |
| Kinase Selectivity | >14-fold selective over JAK1, JAK3, FLT3[2] | 35-fold vs. JAK1, >300-fold vs. JAK3[1] |
| In Vivo Efficacy (Tumor Growth Inhibition) | 82.3% in SET-2 xenograft model (60 mg/kg, p.o., daily)[2] | Data from various clinical trials in myelofibrosis patients |
| In Vivo Efficacy (Spleen Weight Reduction) | 77.1% normalization in Ba/F3-JAK2V617F allograft model (60 mg/kg, p.o., daily)[2] | Significant spleen volume reduction in myelofibrosis patients[3] |
Delving Deeper: A Comparative Analysis
Biochemical and Cellular Potency
Both this compound and Fedratinib exhibit potent inhibition of the JAK2 enzyme at the biochemical level, with reported IC50 values of 3 nM.[1][2] This indicates that both compounds are highly effective at directly targeting the kinase activity of JAK2.
In cellular assays, which provide a more biologically relevant measure of a compound's activity, this compound demonstrates high potency with IC50 values of 11.7 nM in SET-2 cells and 41 nM in Ba/F3 cells expressing the JAK2V617F mutation.[2] Fedratinib also shows cellular activity, inhibiting the proliferation of HEL and Ba/F3-JAK2V617F cells with an IC50 of approximately 300 nM.[1]
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unwanted side effects. This compound is reported to be more than 14-fold selective for JAK2 over JAK1, JAK3, and FLT3.[2] Fedratinib also demonstrates a favorable selectivity profile, being 35-fold more selective for JAK2 over JAK1 and over 300-fold more selective against JAK3.[1]
In Vivo Efficacy
In preclinical animal models, this compound has shown significant anti-tumor efficacy. In a SET-2 xenograft model, oral administration of this compound at 60 mg/kg daily resulted in an 82.3% inhibition of tumor growth.[2] Furthermore, in a Ba/F3-JAK2V617F allograft model, the same dose led to a 77.1% normalization of spleen weight, a key indicator of disease amelioration in MPN models.[2]
Fedratinib, having progressed through extensive clinical development, has demonstrated significant efficacy in patients with myelofibrosis. The JAKARTA and JAKARTA2 clinical trials showed that Fedratinib treatment leads to a significant reduction in spleen volume and an improvement in disease-related symptoms. The recommended starting dose in clinical practice is 400 mg once daily.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
A typical in vitro kinase assay to determine the IC50 of an inhibitor for JAK2 would involve the following steps:
-
Reagents and Setup: A reaction mixture is prepared containing a recombinant JAK2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a buffer solution.
-
Inhibitor Addition: The inhibitor (this compound or Fedratinib) is added to the reaction mixture at various concentrations. A control reaction with no inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as measuring the amount of ADP produced (e.g., using the ADP-Glo™ Kinase Assay) or through time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (General Protocol)
To assess the effect of the inhibitors on cell growth, a cellular proliferation assay is performed:
-
Cell Seeding: A JAK2-dependent cell line, such as SET-2 or Ba/F3 cells engineered to express JAK2V617F, is seeded into the wells of a microplate.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or Fedratinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Viability Measurement: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The cell viability data is normalized to the vehicle control. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell proliferation, is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft/Allograft Model (General Protocol)
To evaluate the in vivo efficacy of the inhibitors, a mouse model of MPN is often used:
-
Animal Model: Immunocompromised mice are subcutaneously injected with a human JAK2-dependent cancer cell line (xenograft model) or immunocompetent mice are injected with a murine JAK2-mutant cell line (allograft model).
-
Tumor/Disease Establishment: The tumors are allowed to grow to a palpable size, or the disease is allowed to establish, as indicated by parameters like increased spleen size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., this compound or Fedratinib) orally or via another appropriate route of administration at a specific dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor size is measured regularly with calipers, and animal body weight is monitored as an indicator of toxicity. For MPN models, spleen size may be assessed at the end of the study.
-
Endpoint and Analysis: At the end of the study, the animals are euthanized, and the tumors and spleens are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor weights in the treated group to the control group. Spleen weight normalization is also calculated relative to healthy controls.
Conclusion
Both this compound and Fedratinib are potent and selective inhibitors of JAK2. This compound demonstrates strong preclinical efficacy in both in vitro and in vivo models, making it a valuable tool for research purposes. Fedratinib, as an approved drug, has a well-established clinical profile and serves as a crucial benchmark in the development of new therapies for myelofibrosis. The choice between these two compounds will ultimately depend on the specific goals of the research, with this compound being suited for preclinical discovery and validation, while Fedratinib provides a clinically relevant comparator. Researchers should consider the detailed data presented here to make an informed decision for their specific experimental needs.
References
Efficacy of Novel Therapeutic Strategies in Ruxolitinib-Resistant Myeloproliferative Neoplasms
A Comparative Guide for Researchers
The development of resistance to ruxolitinib, a first-in-class JAK1/2 inhibitor, presents a significant clinical challenge in the treatment of myeloproliferative neoplasms (MPNs). This guide provides a comparative overview of the efficacy of alternative therapeutic agents in ruxolitinib-resistant cell lines, supported by experimental data. While this report aims to provide a comprehensive overview of emerging strategies, it is important to note that searches for "Jak2-IN-7" did not yield specific information on its efficacy in ruxolitinib-resistant models within the public domain. Therefore, this guide will focus on other promising alternatives for which experimental data are available.
Mechanisms of Ruxolitinib Resistance
Resistance to ruxolitinib can arise through various mechanisms, including:
-
Secondary Mutations in the JAK2 Kinase Domain: Although less common in patients, in vitro studies have identified several point mutations in the JAK2 kinase domain that confer resistance to ruxolitinib. These mutations can interfere with drug binding.
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass JAK2 inhibition by activating other pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.
-
Epigenetic Modifications: Changes in the epigenetic landscape of cancer cells can also contribute to the development of drug resistance.
-
Pharmacokinetic Factors: In some cases, resistance may be related to how the drug is absorbed, distributed, metabolized, and excreted by the body.
Comparative Efficacy of Alternative Agents
Several novel agents have demonstrated efficacy in overcoming ruxolitinib resistance in preclinical models. This section compares the performance of three such agents: Fedratinib, CHZ-868 (a Type II JAK2 inhibitor), and HSP90 inhibitors.
Quantitative Performance Data
The following table summarizes the in vitro efficacy of these alternative agents against ruxolitinib-resistant cell lines.
| Compound | Cell Line | Resistance Mechanism | IC50 / Efficacy Metric | Reference |
| Fedratinib | Ba/F3-JAK2 V617F (Ruxolitinib-Resistant) | Induced Resistance | IC50: 1552 nM | [1] |
| Ba/F3-JAK2 V617F (Ruxolitinib-Sensitive) | - | IC50: 650 nM | [1] | |
| ATF7IP-JAK2 Ba/F3 (JAK2 p.Y931C) | Secondary Mutation | Resistant to 1 µM | [2] | |
| ATF7IP-JAK2 Ba/F3 (JAK2 p.L983F) | Secondary Mutation | IC50: 715 ± 9 nM | [2] | |
| CHZ-868 | Ruxolitinib-Persistent SET2 cells | Persistent JAK2 phosphorylation | Potent inhibition of proliferation | [3] |
| Ruxolitinib-Resistant Ba/F3-JAK2 V617F+Y931C | Secondary Mutation | Inhibition of pSTAT5 at 200 nM | [4][5] | |
| Ruxolitinib-Resistant Ba/F3-JAK2 V617F+L983F | Secondary Mutation | Potent inhibition of pSTAT5 | [4][5] | |
| HSP90 Inhibitors | Ruxolitinib-Resistant JAK2 Variants | Secondary Mutations | Potent activity through JAK2 degradation | [4] |
| PU-H71 + Ruxolitinib | Murine MPN model | In vivo resistance | Improved blood counts, spleen weights, and reduced bone marrow fibrosis compared to ruxolitinib alone. | [6] |
Experimental Protocols
Generation of Ruxolitinib-Resistant Cell Lines
A common method for developing ruxolitinib-resistant cell lines involves the chronic exposure of JAK2-mutant cells (e.g., Ba/F3 cells expressing JAK2 V617F) to gradually increasing concentrations of ruxolitinib over several months.[2]
Workflow:
-
Cell Culture: Ba/F3-JAK2 V617F cells are cultured in appropriate media.
-
Initial Exposure: Cells are treated with a low concentration of ruxolitinib (e.g., 50 nM).
-
Dose Escalation: As cells develop resistance and resume proliferation, the concentration of ruxolitinib is incrementally increased.
-
Selection: This process is continued until a cell population capable of growing in high concentrations of ruxolitinib (e.g., 1 µM) is established.
-
Verification: Resistance is confirmed by comparing the IC50 value of the resistant cell line to the parental, sensitive cell line.
Cell Viability and Proliferation Assays
The effect of inhibitors on cell viability is typically assessed using assays such as the MTS assay or CellTiter-Glo®.
Protocol (MTS Assay):
-
Cell Seeding: Ruxolitinib-sensitive and -resistant cells are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Fedratinib, CHZ-868) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: MTS reagent is added to each well.
-
Incubation: Plates are incubated to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.
-
Absorbance Reading: The absorbance is measured using a plate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to determine the effect of inhibitors on the phosphorylation status of key signaling proteins, such as STAT5.
Protocol:
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., anti-pSTAT5 and anti-STAT5).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Visualizing Mechanisms and Workflows
JAK-STAT Signaling Pathway and Ruxolitinib Action
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Mechanisms of Ruxolitinib Resistance and Action of Alternatives
Caption: Overview of Ruxolitinib resistance and the mechanisms of alternative inhibitors.
Experimental Workflow for Comparing Inhibitor Efficacy
Caption: A typical experimental workflow for evaluating the efficacy of novel inhibitors.
References
- 1. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 5. preprints.org [preprints.org]
- 6. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of JAK2 Inhibitors
A detailed analysis of the selectivity profiles of Ruxolitinib and Fedratinib, two prominent JAK2 inhibitors, offers crucial insights for researchers in kinase drug discovery and development. While the query for "Jak2-IN-7" did not yield specific public data, this guide utilizes comprehensive data from these well-characterized molecules to illustrate the critical importance of understanding off-target effects.
In the quest for targeted therapies, Janus kinase 2 (JAK2) has emerged as a pivotal target, particularly in the context of myeloproliferative neoplasms (MPNs). However, the high degree of homology among kinase active sites presents a significant challenge, often leading to cross-reactivity with other kinases. This guide provides a comparative analysis of the kinase selectivity of Ruxolitinib and Fedratinib, offering a framework for evaluating the off-target profiles of JAK2 inhibitors.
Kinase Selectivity Profiles: Ruxolitinib vs. Fedratinib
The following table summarizes the inhibitory activity of Ruxolitinib and Fedratinib against their primary targets and a selection of significant off-target kinases, as determined by KINOMEscan®, a competition binding assay. The data is presented as Kd (dissociation constant) values, where a lower value indicates a stronger binding affinity.
| Target Kinase | Ruxolitinib Kd (nM) | Fedratinib Kd (nM) | Primary Signaling Pathway |
| JAK2 | 2.8 [1] | 3 [2] | JAK-STAT |
| JAK1 | 3.3 [1] | 35 | JAK-STAT |
| TYK2 | 19[3] | 230 | JAK-STAT |
| JAK3 | 428[3] | 1300 | JAK-STAT |
| FLT3 | >10000 | 15[4] | PI3K/Akt, RAS/MAPK, STAT5 |
| RET | >10000 | 48 | PI3K/AKT, RAS/RAF, MAPK |
| BRD4* | Not Applicable | ~130 (IC50) | Transcriptional Regulation |
| GAK | 160 | 1 | Not Applicable |
| ROCK1 | 1400 | 110 | Rho-associated protein kinase signaling |
| ROCK2 | 580 | 120 | Rho-associated protein kinase signaling |
| ACVR1 | >10000 | 160 | TGF-beta signaling |
| STK35 | 1100 | 160 | Not well characterized |
Note: BRD4 is a bromodomain-containing protein, not a kinase. The value presented for Fedratinib is an IC50.
Experimental Protocols
KINOMEscan® Competition Binding Assay
The cross-reactivity data presented was generated using the KINOMEscan® platform, a high-throughput, active site-directed competition binding assay.[3][5][6][7][8]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on a solid support is quantified using a DNA-tagged kinase and quantitative PCR (qPCR). A lower amount of captured kinase in the presence of the test compound indicates stronger binding.
Detailed Methodology:
-
Kinase Preparation: A panel of human kinases is expressed as fusion proteins with a DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the test compound at various concentrations, and the immobilized ligand are incubated together to allow binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. For Kd determination, the assay is run with a range of test compound concentrations, and the data are fitted to a standard binding isotherm model.
Signaling Pathways and Off-Target Implications
Understanding the signaling pathways of both the intended target and off-targets is crucial for predicting the biological effects of a kinase inhibitor.
On-Target Pathway: JAK-STAT Signaling
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and hematopoiesis.[9][10][11] Upon ligand binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.
Off-Target Pathways of Fedratinib
Fedratinib's cross-reactivity with FLT3, RET, and BRD4 highlights the potential for unintended biological consequences.
-
FLT3 Signaling: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic progenitor cells.[11][12][13][14][15] Its downstream signaling involves the PI3K/Akt, RAS/MAPK, and STAT5 pathways. Aberrant FLT3 signaling is implicated in acute myeloid leukemia.
-
RET Signaling: The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase involved in the development of the nervous system and kidneys.[9][16][17][18][19] Downstream pathways include PI3K/AKT and RAS/MAPK. Activating mutations in RET are associated with various cancers.
-
BRD4 Function: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in transcriptional regulation by binding to acetylated histones.[10][20][21][22][23] It is involved in cell cycle control and is a target in several cancers.
Conclusion
This comparative guide underscores the distinct selectivity profiles of Ruxolitinib and Fedratinib. While both are potent JAK2 inhibitors, their interactions with other kinases and cellular proteins differ significantly. A thorough understanding of a compound's cross-reactivity, facilitated by comprehensive screening platforms and subsequent pathway analysis, is indispensable for the development of safer and more effective targeted therapies. For researchers and drug developers, this level of detailed characterization is paramount to anticipating potential side effects and uncovering novel therapeutic opportunities.
References
- 1. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 4.6. KINOMEscan [bio-protocol.org]
- 4. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. chayon.co.kr [chayon.co.kr]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 10. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 11. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. betalifesci.com [betalifesci.com]
- 15. Reactome | FLT3 Signaling [reactome.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. glpbio.com [glpbio.com]
- 18. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 23. Bromodomain Protein BRD4 Is a Transcriptional Repressor of Autophagy and Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Jak2-IN-7 and other Type I JAK2 inhibitors
This guide provides a detailed comparative analysis of Type I Janus Kinase 2 (JAK2) inhibitors, intended for researchers, scientists, and drug development professionals. While this guide focuses on well-characterized and clinically relevant Type I JAK2 inhibitors, it is important to note that the specific compound "Jak2-IN-7" is not widely referenced in publicly available scientific literature. It is likely a specific designation for a novel polycyclic azaindole derivative described in a 2009 publication in the Journal of Medicinal Chemistry[1]. Due to the limited public data on this specific molecule, this guide will focus on a comparative analysis of prominent Type I JAK2 inhibitors, providing a framework for evaluating similar compounds.
Introduction to Type I JAK2 Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a crucial role in signal transduction for a variety of cytokines and growth factors essential for hematopoiesis and immune response.[2][3] The discovery of the activating JAK2 V617F mutation in the majority of patients with myeloproliferative neoplasms (MPNs) has made JAK2 a prime therapeutic target.[4][5]
Type I JAK2 inhibitors are ATP-competitive inhibitors that bind to the active conformation of the JAK2 kinase domain (the JH1 domain).[6] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream signaling proteins, primarily the Signal Transducers and Activators of Transcription (STATs).[7] This guide will compare several key Type I JAK2 inhibitors based on their biochemical potency, cellular activity, and selectivity.
Comparative Data of Selected Type I JAK2 Inhibitors
The following tables summarize the biochemical and cellular potency of several representative Type I JAK2 inhibitors. These include the FDA-approved drugs Ruxolitinib, Fedratinib, and Pacritinib, alongside other notable preclinical and clinical compounds.
Table 1: Biochemical Potency (IC50, nM) of Type I JAK2 Inhibitors Against JAK Family Kinases
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [8] |
| Fedratinib (TG101348) | 105 | 3 | >1000 | 145 | [9] |
| Pacritinib | - | 23 | - | - | [10] |
| AZD1480 | 0.6 | 0.26 | 2.8 | 1.9 | [11] |
| XL019 | >100 | 2 | >100 | >100 | [11] |
Note: IC50 values can vary between different assay conditions. The data presented here are for comparative purposes.
Table 2: Cellular Activity of Type I JAK2 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| Ruxolitinib | Ba/F3-JAK2 V617F | Proliferation | 126 | [8] |
| Ruxolitinib | HEL | Proliferation | 186 | [8] |
| Fedratinib (TG101348) | Ba/F3-JAK2 V617F | Proliferation | ~300 | [9] |
| Fedratinib (TG101348) | HEL | Proliferation | ~300 | [9] |
| AZD1480 | SET-2 (JAK2 V617F) | pSTAT5 Inhibition | ~100 | [11] |
| XL019 | EPO-stimulated erythroid cells | pSTAT5 Inhibition | 64 | [11] |
Experimental Protocols
The data presented above are typically generated using a standardized set of in vitro biochemical and cellular assays. Understanding these methodologies is crucial for interpreting and comparing inhibitor performance.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against the purified JAK2 enzyme.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human JAK2 kinase domain is purified. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is used.
-
Reaction Mixture: The inhibitor at various concentrations is pre-incubated with the JAK2 enzyme in a buffer solution.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.
Cellular Assays: pSTAT5 Inhibition
Objective: To measure the ability of an inhibitor to block JAK2-mediated signaling within a cellular context.
General Protocol:
-
Cell Culture: A cell line that is dependent on JAK2 signaling is used. Common models include:
-
Ba/F3 cells engineered to express JAK2 V617F: These cells exhibit constitutive JAK2 activation.
-
Human erythroleukemia (HEL) cells: These cells endogenously express the JAK2 V617F mutation.
-
SET-2 cells: Another human cell line with the JAK2 V617F mutation.
-
-
Inhibitor Treatment: Cells are treated with the inhibitor at a range of concentrations for a specified period.
-
Cell Lysis and Protein Quantification: Cells are lysed to extract proteins, and the total protein concentration is determined.
-
Detection of Phosphorylated STAT5 (pSTAT5): The levels of pSTAT5 are measured using methods such as:
-
Western Blotting: Using antibodies specific for pSTAT5.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative immunoassay to measure pSTAT5 levels.
-
Flow Cytometry (FACS): Intracellular staining with a fluorescently labeled anti-pSTAT5 antibody.
-
-
Data Analysis: The IC50 value for the inhibition of pSTAT5 is determined from the dose-response curve.
Cellular Assays: Cell Proliferation
Objective: To assess the effect of the inhibitor on the growth of JAK2-dependent cancer cells.
General Protocol:
-
Cell Seeding: JAK2-dependent cell lines (e.g., Ba/F3-JAK2 V617F, HEL) are seeded in multi-well plates.
-
Inhibitor Treatment: Cells are exposed to a range of inhibitor concentrations.
-
Incubation: The cells are incubated for a period that allows for multiple cell divisions (typically 48-72 hours).
-
Viability/Proliferation Measurement: The number of viable cells is quantified using assays such as:
-
MTT or MTS Assays: Colorimetric assays that measure metabolic activity, which correlates with cell number.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The IC50 or GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Visualizing Key Concepts
The following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for inhibitor evaluation.
Caption: The canonical JAK-STAT signaling pathway.
Caption: A general workflow for the screening and characterization of JAK2 inhibitors.
Conclusion
The development of Type I JAK2 inhibitors has significantly advanced the treatment of myeloproliferative neoplasms. While these inhibitors share a common mechanism of action, they exhibit distinct profiles in terms of potency, selectivity, and cellular effects. Ruxolitinib, for instance, is a potent inhibitor of both JAK1 and JAK2, which may contribute to its broad efficacy but also potential side effects. In contrast, inhibitors like Fedratinib and XL019 show greater selectivity for JAK2 over other JAK family members.
The choice of inhibitor for research or therapeutic development depends on the specific application. High selectivity for JAK2 may be desirable to minimize off-target effects, while broader activity against multiple JAKs could be advantageous in certain inflammatory conditions. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the selection and evaluation of Type I JAK2 inhibitors. As new inhibitors are developed, a systematic comparison using these standardized assays will be essential for advancing the field.
References
- 1. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 4. patientpower.info [patientpower.info]
- 5. Targeting JAK2 in the therapy of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
Validating the Downstream Effects of Jak2-IN-7 on STAT3/5 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Jak2-IN-7 and other prominent JAK2 inhibitors, focusing on their downstream effects on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and 5 (STAT5). The objective is to offer a comprehensive resource for validating the efficacy and specificity of novel and established JAK2 inhibitors. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to aid in experimental design and data interpretation.
Introduction to JAK2-STAT3/5 Signaling
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, particularly myeloproliferative neoplasms (MPNs) and other cancers. Upon cytokine or growth factor binding to their receptors, JAK2 is activated through autophosphorylation. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, JAK2 phosphorylates the recruited STAT3 and STAT5, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[1][2] The gain-of-function mutation JAK2 V617F is a common driver in MPNs, leading to constitutive activation of the JAK2-STAT3/5 pathway.[3]
Comparative Analysis of JAK2 Inhibitors
This section provides a quantitative comparison of this compound and other well-characterized JAK2 inhibitors. The data is presented to facilitate a clear understanding of their relative potencies in inhibiting JAK2 kinase activity and, where available, the downstream phosphorylation of STAT3 and STAT5.
| Inhibitor | Target | Assay Type | IC50/EC50 (nM) | Cell Line/System | Reference |
| This compound | JAK2 | Kinase Assay | 3 | - | MedchemExpress |
| Cell Proliferation | Cell-based | 11.7 | SET-2 (JAK2 V617F) | MedchemExpress | |
| Cell Proliferation | Cell-based | 41 | Ba/F3 (JAK2 V617F) | MedchemExpress | |
| p-STAT3 | - | Data not available | - | - | |
| p-STAT5 | - | Data not available | - | - | |
| Ruxolitinib | JAK1 | Kinase Assay | 3.3 | - | [4] |
| JAK2 | Kinase Assay | 2.8 | - | [4] | |
| p-STAT3 | Cell-based | Dose-dependent inhibition | HNSCC cell lines | [5] | |
| p-STAT5 | Cell-based | 370 (Cell proliferation) | Ba/F3-ETV6-JAK2 | [6] | |
| Fedratinib | JAK2 | Kinase Assay | 3 | - | [7] |
| p-STAT3 | In vivo (human) | 1210 (EC50) | Healthy Volunteers | [8] | |
| p-STAT5 | Cell-based | ~300 (parallels proliferation IC50) | HEL, Ba/F3-JAK2V617F | [7] | |
| Lestaurtinib | JAK2 | Kinase Assay | 0.9 | - | [9] |
| p-STAT5 | Cell-based | 10-30 | HEL92.1.7 | [9] | |
| AG490 | p-STAT3 | Cell-based | 75,000 | Mycosis fungoides cells | [10] |
| p-STAT5 | Cell-based | 50,000-70,000 | IL-2 dependent T-cell line | [11] |
Note: Direct comparison of IC50/EC50 values should be approached with caution due to variations in experimental conditions, including assay types (cell-free vs. cell-based), cell lines, and specific protocols used in different studies. The table highlights the current gap in publicly available data regarding the direct inhibitory effect of this compound on STAT3 and STAT5 phosphorylation.
Signaling Pathway and Experimental Workflow
To effectively validate the downstream effects of a JAK2 inhibitor, it is crucial to understand the signaling pathway and to follow a structured experimental workflow.
Caption: JAK2-STAT3/5 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating JAK2 Inhibitor Effects.
Detailed Experimental Protocol: Western Blot for Phospho-STAT3/5
This protocol outlines a standard procedure for assessing the phosphorylation status of STAT3 and STAT5 in a cellular context following treatment with a JAK2 inhibitor.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEL92.1.7, which is homozygous for the JAK2 V617F mutation) in appropriate media and conditions.
-
Seed cells at a density that will allow for logarithmic growth during the experiment.
-
Treat cells with varying concentrations of this compound and comparator inhibitors (e.g., Ruxolitinib) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-STAT3 (Tyr705), phospho-STAT5 (Tyr694), total STAT3, total STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT protein levels to the total STAT protein levels and the loading control.
-
Calculate the IC50 values for the inhibition of STAT3 and STAT5 phosphorylation for each inhibitor.
Conclusion
This guide provides a framework for the validation of this compound's downstream effects on STAT3 and STAT5 phosphorylation and offers a comparison with other established JAK2 inhibitors. While this compound demonstrates potent inhibition of JAK2 kinase and cell proliferation, further studies are required to quantify its direct impact on the phosphorylation of its key downstream effectors, STAT3 and STAT5. The provided experimental protocols and workflows serve as a practical resource for researchers to generate this critical data, enabling a more complete and direct comparison with alternative compounds. Such data is essential for the continued development and characterization of novel and more effective JAK2-targeted therapies.
References
- 1. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements | Haematologica [haematologica.org]
- 7. selleckchem.com [selleckchem.com]
- 8. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor fedratinib (SAR302503) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. apexbt.com [apexbt.com]
Assessing the Therapeutic Index: A Comparative Guide for Novel and Approved JAK Inhibitors
For researchers, scientists, and drug development professionals, understanding the therapeutic index (TI) is paramount in the evaluation of new chemical entities. The TI provides a quantitative measure of a drug's safety margin, comparing the dose required for a therapeutic effect against the dose that causes toxicity. This guide offers a comparative overview of the preclinical assessment of the therapeutic index for Janus kinase (JAK) inhibitors, providing a framework to evaluate novel compounds like Jak2-IN-7 against established, approved drugs in this class.
While specific preclinical therapeutic index data for the investigational compound this compound is not publicly available, this guide will provide the necessary context and methodologies to perform such an assessment. We will present available preclinical data for approved JAK inhibitors—Ruxolitinib, Tofacitinib, Baricitinib, Upadacitinib, and Fedratinib—and detail the experimental protocols required to determine the therapeutic index of a new compound.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in the regulation of immune responses and hematopoiesis. Cytokine binding to their receptors activates associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in numerous autoimmune diseases and myeloproliferative neoplasms, making JAKs a prime target for therapeutic intervention.
Preclinical Potency of Approved JAK Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. For JAK inhibitors, IC50 values are typically determined against each of the four JAK family members (JAK1, JAK2, JAK3, and TYK2) to understand their selectivity profile.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Ruxolitinib | 3.3[1] | 2.8[1] | 428[1] | 1.9[1] |
| Tofacitinib | - | - | - | - |
| Baricitinib | 5.9[2][3] | 5.7[2][3] | >400[3] | 53[2][3] |
| Upadacitinib | - | - | - | - |
| Fedratinib | - | 3[4] | - | - |
Note: Comprehensive and directly comparable IC50 data from a single source is often unavailable. Values can vary based on the specific assay conditions. The table will be populated as more directly comparable data is found.
Preclinical Toxicity of Approved JAK Inhibitors
Preclinical toxicology studies in animal models are essential to identify potential target organs of toxicity and to establish a safe starting dose for human clinical trials. Key findings for approved JAK inhibitors are summarized below.
| Inhibitor | Key Preclinical Toxicity Findings |
| Ruxolitinib | Generally reversible lymphoid depletion and reduced size of the thymus and spleen. Did not impair fertility in rats, but reduced embryo-fetal viability. Not found to be teratogenic in rats or rabbits.[5] |
| Tofacitinib | Caused external, skeletal, and visceral malformations in rabbits and external and skeletal malformations in rats.[6] No acute oral toxicity was observed in Wistar rats at doses up to 300 mg/kg.[7] |
| Baricitinib | Resulted in reduced fetal body weights, increased embryolethality (rabbits), and dose-related skeletal malformations in animal embryo-fetal development studies.[8] |
| Upadacitinib | Found to be embryolethal in rabbits and teratogenic in rats and rabbits, associated with skeletal and cardiac malformations.[9] |
| Fedratinib | Preclinical mouse models showed it to be safe and efficacious, reducing blood counts and splenomegaly without significant toxicity.[10] |
Experimental Determination of the In Vitro Therapeutic Index
The in vitro therapeutic index is a critical early indicator of a drug's potential safety margin. It is typically calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). A higher TI is desirable, as it indicates that the drug is toxic to cells at a much higher concentration than is required for its therapeutic effect.
Experimental Protocol for IC50 Determination (Kinase Assay)
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the kinase activity of JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
Add the JAK2 enzyme and the substrate peptide to the wells of the 384-well plate.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature and for the appropriate time for the enzyme.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Experimental Protocol for CC50 Determination (Cell Viability Assay)
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in the viability of a relevant cell line.
Materials:
-
A hematopoietic cell line that is dependent on JAK2 signaling (e.g., HEL cells, which are JAK2 V617F positive)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test inhibitor (e.g., this compound) at various concentrations
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the solvent used to dissolve the inhibitor).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the CC50 value.
Conclusion
The therapeutic index is a cornerstone of drug safety assessment. While a direct comparison of this compound to approved JAK inhibitors is not yet possible due to the absence of public data, this guide provides the essential framework for such an evaluation. By systematically determining the IC50 and CC50 values for a novel compound and comparing them to the established profiles of approved drugs, researchers can make informed decisions about the potential of their drug candidate. A promising compound will exhibit high potency (low IC50) against the intended target and low cytotoxicity (high CC50), resulting in a favorable therapeutic index that warrants further development.
References
- 1. Frontiers | Efficiency and Toxicity of Ruxolitinib as a Salvage Treatment for Steroid-Refractory Chronic Graft-Versus-Host Disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ashpublications.org [ashpublications.org]
Safety Operating Guide
Navigating the Safe Disposal of Jak2-IN-7: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of potent compounds like Jak2-IN-7, a selective JAK2 inhibitor, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols not only mitigates risks within the laboratory but also ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, must be worn at all times to avoid inhalation and contact with eyes and skin.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[2]. This indicates that this compound should not be discarded in regular trash or poured down the drain.[3][4] The following steps provide a clear workflow for its proper disposal:
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including pure compound (solid powder), solutions (in DMSO or other solvents), contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste types to prevent accidental mixing of incompatible substances.[5][6] For instance, keep organic solvent solutions separate from aqueous waste.[7]
-
-
Containerization :
-
Use only appropriate, leak-proof, and clearly labeled hazardous waste containers.[3][5] The original container, if in good condition, is an ideal choice.[6]
-
Ensure the container material is compatible with the waste. For solutions of this compound in organic solvents, use a designated solvent waste container.
-
Do not overfill containers; it is recommended to leave adequate headspace to prevent spills.[5]
-
Keep waste containers securely closed except when adding waste.[3][6][7]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the concentration and the solvent used, if applicable.
-
Include the date when the waste was first added to the container.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][6]
-
Ensure that the storage area has secondary containment to capture any potential leaks.[5]
-
Follow the specific storage conditions for this compound to maintain its stability until disposal.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]
-
Provide them with accurate information about the waste, including its composition and quantity.
-
Quantitative Data Summary
Proper storage is crucial for maintaining the integrity of this compound and ensuring safety prior to its use and eventual disposal. The following table summarizes the recommended storage conditions.
| Parameter | Value | Source |
| Storage of Solid (Powder) Form | -20°C | [2] |
| Storage in Solvent | -80°C | [2] |
| Recommended Aliquot Storage (in solvent) | -20°C (for up to one month) | [8] |
| Shelf Life (unopened vial) | Up to 24 months (if stored as recommended) | [8] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory chemical waste management guidelines and the specific information available for this compound.
-
General Chemical Waste Management : These protocols are derived from guidelines provided by environmental safety organizations and academic institutions. They emphasize waste minimization, proper segregation, secure containment, and clear labeling as foundational principles for laboratory safety.[3][5][6][7]
-
This compound Specific Disposal : The primary directive is sourced from the Safety Data Sheet, which explicitly states that the compound and its container must be disposed of via an approved waste disposal plant.[2] This is a standard procedure for many kinase inhibitors and other potent research chemicals due to their potential biological activity and environmental toxicity.
Disposal Workflow for this compound
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|MSDS [dcchemicals.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound|COA [dcchemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Jak2-IN-7
For researchers and scientists at the forefront of drug development, the safe and effective handling of potent compounds like Jak2-IN-7 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the integrity of your research and the safety of your laboratory personnel.
Immediate Safety and Handling Protocols
This compound is a selective JAK2 inhibitor that requires careful handling to mitigate potential risks.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[2] |
| Hand Protection | Protective gloves | Prevents skin contact with the compound.[2] |
| Body Protection | Impervious clothing | Provides a barrier against spills and contamination.[2] |
| Respiratory Protection | Suitable respirator | Necessary to prevent inhalation of dust or aerosols, especially when handling the powder form.[2] |
Engineering Controls:
To further minimize exposure, work with this compound should be conducted in areas with adequate engineering controls.
| Control Type | Specification |
| Ventilation | Use only in areas with appropriate exhaust ventilation.[2] |
| Safety Stations | Ensure accessible safety shower and eye wash station.[2] |
Step-by-Step Handling and Disposal Plan
A systematic approach to the handling and disposal of this compound is crucial for operational efficiency and safety.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
Preparation and Use:
-
Equilibration: Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]
-
Solution Preparation: Whenever possible, prepare and use solutions on the same day.[3] If stock solutions are prepared in advance, store them as aliquots in tightly sealed vials at -20°C for up to one month.[3]
-
Handling: Avoid inhalation, and contact with eyes and skin.[2] Prevent the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[2]
Spill Management:
-
Containment: In case of a spill, prevent further leakage or spillage if it is safe to do so.
-
Cleanup: Pick up and transfer the spilled material into properly labeled containers for disposal. Ensure the area is well-ventilated.
Disposal:
Dispose of the contents and container to an approved waste disposal plant.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
